Product packaging for Alisertib Sodium(Cat. No.:CAS No. 1208255-63-3)

Alisertib Sodium

Cat. No.: B605311
CAS No.: 1208255-63-3
M. Wt: 558.9 g/mol
InChI Key: WLPXWQKMVACWII-UHFFFAOYSA-M
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Description

Alisertib Sodium is the sodium salt form of alisertib, a second-generation, orally bioavailable, selective inhibitor of the serine/threonine protein kinase Aurora A kinase, with potential antineoplastic activity. Upon oral administration, alisertib targets, binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation in susceptible cancer cells. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers and plays a key role in cancer cell proliferation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21ClFN4NaO5 B605311 Alisertib Sodium CAS No. 1208255-63-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1208255-63-3

Molecular Formula

C27H21ClFN4NaO5

Molecular Weight

558.9 g/mol

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate

InChI

InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

InChI Key

WLPXWQKMVACWII-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alisertib sodium hydrate, MLN8237-004

Origin of Product

United States

Foundational & Exploratory

Alisertib Sodium: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib sodium (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression. Overexpression of Aurora A kinase is a common feature in a wide range of human cancers and is often associated with poor prognosis. Alisertib has demonstrated significant antitumor activity in preclinical models and is under investigation in numerous clinical trials for both solid and hematologic malignancies. This technical guide provides an in-depth overview of the core mechanism of action of alisertib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Aurora A Kinase

Alisertib functions as an ATP-competitive inhibitor of Aurora A kinase. Its high selectivity for Aurora A over the closely related Aurora B kinase is a critical aspect of its therapeutic profile. In enzymatic assays, alisertib potently inhibits Aurora A with an IC50 value of 1.2 nmol/L, while its activity against Aurora B is significantly lower, with an IC50 of 396.5 nmol/L. This selectivity is maintained in cell-based assays, where alisertib is over 200-fold more selective for Aurora A.

The primary role of Aurora A kinase is to ensure proper mitotic progression through its involvement in centrosome maturation, spindle assembly, and chromosome segregation. By inhibiting Aurora A, alisertib disrupts these critical mitotic events, leading to a cascade of cellular consequences that ultimately result in cancer cell death.

Signaling Pathway of Alisertib-Induced Mitotic Disruption

Alisertib_Mechanism cluster_drug Drug Action cluster_target Cellular Target cluster_effects Mitotic Consequences cluster_outcome Cellular Fate alisertib Alisertib (MLN8237) aurora_a Aurora A Kinase (AAK) alisertib->aurora_a Inhibits spindle_defects Defective Spindle Assembly aurora_a->spindle_defects chromosome_misalignment Chromosome Misalignment aurora_a->chromosome_misalignment mitotic_arrest G2/M Arrest spindle_defects->mitotic_arrest chromosome_misalignment->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis aneuploidy Aneuploidy & Polyploidy mitotic_arrest->aneuploidy aneuploidy->apoptosis senescence Senescence aneuploidy->senescence

Caption: Alisertib inhibits Aurora A Kinase, leading to mitotic disruption and subsequent cell death.

Cellular Consequences of Aurora A Inhibition

The inhibition of Aurora A kinase by alisertib manifests in several observable and quantifiable cellular phenotypes:

  • Mitotic Spindle Defects: Alisertib treatment leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles. This prevents the proper segregation of chromosomes during mitosis.

  • Chromosome Misalignment: A direct consequence of defective spindle assembly is the failure of chromosomes to align correctly at the metaphase plate.

  • Cell Cycle Arrest: The disruption of mitosis triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.

  • Aneuploidy and Polyploidy: Cells that eventually exit mitosis without proper chromosome segregation become aneuploid (having an abnormal number of chromosomes) or polyploid (having more than two complete sets of chromosomes).

  • Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death, or apoptosis. In some cancer cell lines, alisertib has been shown to induce apoptosis through the activation of the ATM/Chk2/p53 pathway.

  • Senescence: In some contexts, particularly in cells with a compromised apoptotic pathway, alisertib can induce a state of permanent growth arrest known as senescence.

Quantitative Analysis of Alisertib's Activity

The anti-cancer effects of alisertib have been quantified in numerous preclinical studies across a wide range of cancer cell lines and xenograft models.

In Vitro Antiproliferative Activity

Alisertib demonstrates potent antiproliferative activity against a broad panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type, with hematologic malignancies often showing higher sensitivity.

Cell LineCancer TypeAlisertib IC50 (nmol/L)
HCT-116Colon Carcinoma15 ± 2
NCI-H460Lung Carcinoma33 ± 10
A549Lung Carcinoma469 ± 117
Calu-6Lung Carcinoma129 ± 18
PC-3Prostate Carcinoma211 ± 26
DU 145Prostate Carcinoma179 ± 37
KARPAS-299Anaplastic Large Cell Lymphoma28 ± 8
SU-DHL-1Anaplastic Large Cell Lymphoma24 ± 4

Data summarized from a study characterizing alisertib's preclinical activity.

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models have confirmed the antitumor activity of alisertib. Oral administration of alisertib leads to significant tumor growth inhibition and, in some cases, tumor regression.

Xenograft ModelCancer TypeAlisertib Dose (mg/kg)Tumor Growth Inhibition (%)
HCT-116Colon Carcinoma343.3
HCT-116Colon Carcinoma1084.2
HCT-116Colon Carcinoma3094.7
CU_TNBC_004Triple-Negative Breast Cancer3035.09

Data from studies on colorectal cancer and triple-negative breast cancer models.

Key Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the mechanism of action of alisertib.

Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This assay is used to quantify the antiproliferative effects of alisertib.

BrdU_Assay start Seed cancer cells in 96-well plates treat Treat with varying concentrations of Alisertib start->treat incubate Incubate for 72 hours treat->incubate add_brdu Add BrdU labeling solution incubate->add_brdu incubate2 Incubate for 2-4 hours add_brdu->incubate2 fix_denature Fix and denature DNA incubate2->fix_denature add_ab Add anti-BrdU-POD antibody fix_denature->add_ab wash Wash to remove unbound antibody add_ab->wash add_substrate Add substrate solution wash->add_substrate measure Measure absorbance at 370 nm add_substrate->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the BrdU cell proliferation assay to determine IC50 values.

Protocol Details:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with a serial dilution of alisertib and incubated for 72 hours.

  • BrdU labeling solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The cells are fixed, and the DNA is denatured.

  • An anti-BrdU antibody conjugated to peroxidase (POD) is added.

  • After a washing step, the substrate solution is added, and the colorimetric reaction is quantified by measuring the absorbance.

Immunofluorescent Staining for Mitotic Spindle Analysis

This technique is used to visualize the effects of alisertib on mitotic spindle formation and chromosome alignment.

IF_Staining start Grow cells on coverslips and treat with Alisertib fix Fix cells with paraformaldehyde start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with serum permeabilize->block primary_ab Incubate with primary antibodies (e.g., anti-α-tubulin) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with fluorescently labeled secondary antibodies wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain DNA with DAPI wash2->counterstain mount Mount coverslips on slides counterstain->mount image Image with a fluorescence microscope mount->image

Caption: Workflow for immunofluorescent staining to visualize mitotic spindles.

Protocol Details:

  • Cells are cultured on coverslips and treated with alisertib for a specified time.

  • Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.

  • Incubation with a primary antibody against a spindle component (e.g., α-tubulin) is performed.

  • A fluorescently labeled secondary antibody is used for detection.

  • DNA is counterstained with a fluorescent dye like DAPI.

  • The coverslips are mounted, and the cells are visualized using fluorescence microscopy to assess spindle morphology and chromosome alignment.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle following alisertib treatment.

Protocol Details:

  • Cells are treated with alisertib for various time points.

  • Both adherent and floating cells are collected, washed, and fixed in ethanol.

  • The fixed cells are treated with RNase A to remove RNA.

  • Cells are stained with a DNA-intercalating dye such as propidium iodide.

  • The DNA content of individual cells is measured by a flow cytometer.

  • The resulting histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a highly selective inhibitor of Aurora A kinase that disrupts mitotic progression in cancer cells, leading to spindle defects, chromosome misalignment, cell cycle arrest, and ultimately, apoptotic cell death. Its potent in vitro and in vivo antitumor activity has established it as a promising therapeutic agent for a variety of cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of alisertib and other Aurora kinase inhibitors in the field of oncology drug development.

The Discovery and Development of Alisertib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent and Selective Aurora A Kinase Inhibitor

Abstract

Alisertib (MLN8237), a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), has emerged as a significant investigational agent in oncology.[1] Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Alisertib. We delve into its mechanism of action, summarize key quantitative data from pivotal studies, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of Alisertib and its potential as an anti-cancer therapeutic.

Introduction: The Rationale for Targeting Aurora A Kinase

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Aurora A is specifically involved in centrosome maturation, mitotic spindle assembly, and chromosome segregation.[1] Its gene is located on chromosome 20q13.2, a region frequently amplified in various malignancies, leading to its overexpression.[3] Elevated levels of Aurora A kinase are associated with aneuploidy and cellular transformation, and often correlate with poor prognosis in cancer patients.[3] The critical role of Aurora A in cell division and its dysregulation in cancer provided a strong rationale for the development of selective inhibitors as potential anti-cancer agents.

Alisertib was discovered and initially developed by Millennium Pharmaceuticals, which was later acquired by Takeda Pharmaceutical Company.[1][4] It was identified as a highly selective and potent inhibitor of Aurora A kinase, with significantly less activity against the structurally related Aurora B kinase.[5] This selectivity is crucial, as inhibition of Aurora B can lead to a distinct set of cellular effects and toxicities.

Mechanism of Action

Alisertib functions as an ATP-competitive, reversible inhibitor of Aurora A kinase.[1] By binding to the ATP-binding pocket of the kinase, Alisertib prevents its phosphorylation and activation.[6] The inhibition of Aurora A kinase activity by Alisertib leads to a cascade of mitotic defects, including:

  • Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A results in defects in centrosome separation and maturation, leading to the formation of monopolar or multipolar spindles.[6][7]

  • Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is compromised, a direct consequence of a dysfunctional mitotic spindle.[7]

  • Cell Cycle Arrest: Cells treated with Alisertib exhibit a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle with a tetraploid (4N) DNA content.[5][7]

  • Induction of Apoptosis and Autophagy: The mitotic catastrophe resulting from Aurora A inhibition can trigger programmed cell death (apoptosis) and autophagy.[8][9]

These cellular consequences ultimately lead to the inhibition of proliferation and the induction of cell death in cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by Alisertib and a typical experimental workflow for its preclinical evaluation.

Alisertib_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis G1_Phase G1 Phase Mitosis->G1_Phase Centrosome_Maturation Centrosome Maturation & Spindle Assembly S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Chromosome_Alignment Chromosome Alignment Centrosome_Maturation->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Alignment->Mitotic_Catastrophe Leads to Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Promotes Alisertib Alisertib (MLN8237) Alisertib->Aurora_A Inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Preclinical_Evaluation_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Enzymatic_Assay Enzymatic Assay (Aurora Kinase Inhibition) In_Vitro_Studies->Enzymatic_Assay Cell_Proliferation_Assay Cell Proliferation Assay (IC50 Determination) In_Vitro_Studies->Cell_Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro_Studies->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Mitotic Spindle Analysis) In_Vitro_Studies->Immunofluorescence In_Vivo_Studies In Vivo Studies Cell_Proliferation_Assay->In_Vivo_Studies Xenograft_Models Tumor Xenograft Models (Efficacy Studies) In_Vivo_Studies->Xenograft_Models PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Models->PK_PD_Analysis End End PK_PD_Analysis->End

References

Alisertib Sodium and Its Impact on Mitotic Spindle Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Alisertib sodium (MLN8237), a selective and orally bioavailable inhibitor of Aurora Kinase A (AURKA). We will explore its core mechanism of action, its profound effects on the integrity of the mitotic spindle, and the downstream cellular consequences. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Aurora Kinase A

Alisertib is an ATP-competitive inhibitor that demonstrates high selectivity for Aurora Kinase A over the structurally related Aurora Kinase B (AURKB).[1][2] AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[3][4][5]

Alisertib selectively binds to the ATP-binding pocket of AURKA, which prevents the autophosphorylation of threonine 288 (Thr288) in the activation loop, a crucial step for kinase activation.[6] The inhibition of AURKA disrupts the downstream signaling cascade essential for mitotic progression. This leads to a cascade of mitotic defects, including failed centrosome separation, abnormal spindle formation, and chromosome misalignment, ultimately culminating in cell cycle arrest and cell death.[1][7][8]

The following diagram illustrates the central role of Aurora A in initiating mitotic entry and ensuring proper spindle assembly, a pathway that is effectively blocked by Alisertib.

cluster_G2 G2 Phase cluster_Mitosis Mitotic Entry cluster_Spindle Spindle Assembly Bora Bora AURKA_active Active Aurora A (p-Thr288) Bora->AURKA_active Activates AURKA_inactive Inactive Aurora A AURKA_inactive->AURKA_active Autophosphorylation on Thr288 Plk1_inactive Inactive Plk1 Plk1_active Active Plk1 AURKA_active->Plk1_active Phosphorylates Centrosome Centrosome Maturation & Separation AURKA_active->Centrosome Promotes Plk1_inactive->Plk1_active Phosphorylates Cdk1_CyclinB Cdk1/Cyclin B Activation Plk1_active->Cdk1_CyclinB Cdk1_CyclinB->Centrosome Promotes Spindle Bipolar Spindle Formation Centrosome->Spindle Alisertib Alisertib (MLN8237) Alisertib->AURKA_active Inhibits start Alisertib Treatment inhibit Inhibition of Aurora Kinase A start->inhibit defect Mitotic Spindle Defects (Monopolar, Multipolar, Misaligned Chromosomes) inhibit->defect arrest G2/M Cell Cycle Arrest defect->arrest apoptosis1 Apoptosis arrest->apoptosis1 slippage Mitotic Slippage arrest->slippage polyploidy Formation of Tetraploid/Polyploid Cells slippage->polyploidy apoptosis2 Apoptosis polyploidy->apoptosis2 senescence Senescence polyploidy->senescence step1 1. Seed and treat cells with Alisertib (e.g., 24h) step2 2. Harvest cells (Trypsinization) step1->step2 step3 3. Fix cells in ice-cold 70% ethanol step2->step3 step4 4. Resuspend cells in PBS containing RNase A and Propidium Iodide (PI) step3->step4 step5 5. Incubate in the dark (30 min, RT) step4->step5 step6 6. Analyze DNA content using a flow cytometer step5->step6 step7 7. Quantify cell populations in G1, S, and G2/M phases step6->step7 step1 1. Grow cells on coverslips and treat with Alisertib step2 2. Fix cells (e.g., cold methanol) step1->step2 step3 3. Permeabilize cells (if needed, e.g., with Triton X-100) step2->step3 step4 4. Block with serum/BSA to reduce non-specific binding step3->step4 step5 5. Incubate with primary antibody (e.g., anti-α-tubulin) step4->step5 step6 6. Incubate with fluorescently-labeled secondary antibody step5->step6 step7 7. Counterstain DNA (e.g., DAPI) step6->step7 step8 8. Mount coverslip and image with a fluorescence microscope step7->step8

References

Understanding the chemical structure and properties of Alisertib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Alisertib Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (MLN8237), a selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended to serve as a resource for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties

Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic compounds.[1] The sodium salt form enhances its solubility and suitability for oral administration.[2][3]

PropertyValueReference(s)
IUPAC Name sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate[4]
Synonyms This compound, MLN8237 sodium salt, MLN-8237-004[4][5]
CAS Number 1028486-06-7 (anhydrous sodium salt), 1208255-63-3 (sodium hydrate)[4][6]
Molecular Formula C₂₇H₁₉ClFN₄NaO₄ (anhydrous)[6][7]
Molecular Weight 540.91 g/mol (anhydrous)[6][7]
Appearance Not specified in provided results.
Solubility Soluble as the sodium salt.[3][3]
Protein Binding >97%[3]

Mechanism of Action

Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8] The overexpression of AURKA is common in a variety of cancers and is linked to poor prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which plays a critical role in multiple mitotic processes.[2][10]

The inhibition of AURKA by Alisertib leads to a cascade of cellular events:

  • Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and function of the mitotic spindle apparatus.[4][10]

  • Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome alignment at the metaphase plate and subsequent segregation errors.[10][11]

  • G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell cycle.[6][11]

  • Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by gross nuclear defects like micronucleation and multinucleation.[10][12]

Alisertib_Mechanism_of_Action Alisertib This compound AuroraA Aurora A Kinase (AURKA) Alisertib->AuroraA Inhibits Spindle Mitotic Spindle Assembly AuroraA->Spindle Regulates Segregation Chromosome Segregation AuroraA->Segregation Regulates G2M G2/M Phase Arrest Spindle->G2M Segregation->G2M Apoptosis Apoptosis / Mitotic Catastrophe G2M->Apoptosis

Caption: Alisertib's primary mechanism of action targeting Aurora A kinase.

Pharmacological Properties

In Vitro Activity

Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative effects across a wide range of cancer cell lines.

ParameterValueCell Line / Assay TypeReference(s)
IC₅₀ (AURKA, enzymatic) 1.2 nMCell-free enzymatic assay[5][6][11]
IC₅₀ (AURKB, enzymatic) 396.5 nMCell-free enzymatic assay[11]
Selectivity (AURKA vs B) >200-foldCellular assays[10][11]
IC₅₀ (Cell Proliferation) 15 - 469 nMBroad panel of cell lines[5][11]
IC₅₀ (HCT-116) 0.04 µMGrowth Inhibition Assay[13]
IC₅₀ (LS174T) 0.05 µMGrowth Inhibition Assay[13]
In Vivo Activity

Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor growth and can lead to tumor regression.

ModelDosing RegimenOutcomeReference(s)
HCT-116 Xenograft (mice) 3, 10, 30 mg/kg, p.o., once daily for 21 daysDose-dependent Tumor Growth Inhibition (TGI) of 43.3%, 84.2%, and 94.7%[11]
Multiple Myeloma Xenograft (mice) 30 mg/kg, p.o.Significant reduction in tumor burden and increased overall survival[5]
Lymphoma Models (mice) Not specifiedTumor regressions[11]
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of Alisertib.

ParameterValuePopulation / DosingReference(s)
Bioavailability Orally bioavailableGeneral[2]
Tₘₐₓ (Time to Peak) ~3 hoursHumans, following enteric-coated tablet (ECT) administration[14][15]
t₁/₂ (Terminal Half-life) ~21 hoursHumans, following multiple doses[14][15]
Accumulation Ratio 2.4Humans, following BID dosing[14]
Renal Clearance NegligibleHumans[14][15]

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ of Alisertib against Aurora kinases.

  • Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is measured to determine the extent of kinase inhibition.

Cell Proliferation Assay
  • Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.

  • Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.[3] Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours). BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate the IC₅₀ value.[3][13]

Cell Cycle Analysis
  • Objective: To assess the effect of Alisertib on cell cycle progression.

  • Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed, permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

  • Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18] Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent substrate is added to visualize the protein bands.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the antitumor activity of Alisertib in a living organism.

  • Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Alisertib is administered, typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g., once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is measured regularly with calipers, and animal weight and general health are monitored for toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]

Xenograft_Workflow start Inject Tumor Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Groups (Vehicle & Treatment) tumor_growth->randomize treat Administer Alisertib (p.o.) Daily for 21 Days randomize->treat monitor Monitor Tumor Volume & Animal Weight treat->monitor During Treatment analyze Calculate Tumor Growth Inhibition (TGI) treat->analyze End of Study monitor->treat

Caption: A typical experimental workflow for an in vivo xenograft study.

Signaling Pathways Modulated by this compound

Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several other critical signaling pathways involved in cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway is a central regulator of cell growth, proliferation, and survival.

  • p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation contributes to cell cycle arrest and apoptosis.

  • AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMP-dependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK), contributing to its cancer-killing effects.[18]

  • IL-17A/NF-κB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity, Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-κB and STAT3, key regulators of inflammation and cell survival.[20]

Downstream_Signaling_Pathways Alisertib Alisertib PI3K PI3K/Akt/mTOR Alisertib->PI3K Inhibits p53 p53 Pathway Alisertib->p53 Activates AMPK AMPK Alisertib->AMPK Activates p38 p38 MAPK Alisertib->p38 Inhibits Autophagy Autophagy PI3K->Autophagy Induces Apoptosis Apoptosis & Arrest p53->Apoptosis GrowthInhibition Inhibition of Cell Growth AMPK->GrowthInhibition p38->GrowthInhibition

Caption: Downstream signaling pathways modulated by Alisertib.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Aurora A kinase with significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The compound exhibits favorable pharmacokinetic properties for oral administration. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of Alisertib's chemical and biological properties to support continued research and development efforts.

References

Beyond Aurora A: An In-depth Technical Guide to the Off-Target Molecular Profile of Alisertib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237), a sodium salt formulation of an N-benzoyl-L-leucine derivative, is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. While its primary mechanism of action is well-documented, a comprehensive understanding of its molecular interactions beyond Aurora A is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known off-target molecular interactions of Alisertib, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Off-Target Kinase Profile

Alisertib has demonstrated high selectivity for Aurora A kinase. However, like many kinase inhibitors, it exhibits some degree of off-target activity, particularly at higher concentrations.

Aurora B Kinase Inhibition

The most well-characterized off-target of Alisertib is Aurora B kinase, a protein structurally related to Aurora A. Alisertib is significantly more selective for Aurora A, with an IC50 for Aurora B that is over 200 times higher.[1][2][3]

Kinase Selectivity Panel

Alisertib has been evaluated against a broad panel of kinases to determine its selectivity profile. In a screen of 205 kinases, Alisertib showed no significant activity against the majority at a concentration of 1 µM.[2][3] However, in a separate Invitrogen kinase panel of 204 kinases, 20 kinases exhibited ≥30% inhibition when exposed to 1 µM Alisertib.[1][4][5] The specific identities of these 20 kinases are not publicly available in the reviewed literature.

Table 1: Quantitative Data on Off-Target Kinase Inhibition by Alisertib

TargetAssay TypeIC50 (nM)Ki (nM)Notes
Aurora ACell-free1.20.3Primary target, for comparison.[1][5]
Aurora BCell-free396.5-Over 200-fold less sensitive than Aurora A.[2][3]
20 KinasesInvitrogen Panel--≥30% inhibition at 1 µM. Specific kinases not identified in the public domain.[1][4][5]

Non-Kinase Off-Target Interactions

Beyond the kinome, Alisertib has been shown to interact with other protein targets.

GABAA Receptor Binding

Alisertib has been identified as a ligand for the GABAA α-1 benzodiazepine site. This interaction is thought to be related to the benzodiazepine-like core structure of the molecule.

Table 2: Quantitative Data on Non-Kinase Off-Target Interaction of Alisertib

TargetAssay TypeIC50 (nM)
GABAA α-1 benzodiazepine siteRadioligand Binding490

Impact on Cellular Signaling Pathways

Alisertib has been shown to modulate several key signaling pathways, likely as a downstream consequence of its on-target and off-target activities. The most consistently reported effects are on the PI3K/AKT/mTOR and MAPK signaling cascades.

The AKT/mTOR/AMPK/p38 Signaling Network

Multiple studies in various cancer cell lines have demonstrated that Alisertib treatment leads to the suppression of the pro-survival AKT/mTOR signaling pathway and the stress-activated p38 MAPK pathway, while concurrently activating the metabolic sensor, AMPK.[6][7] This complex interplay of signaling modifications contributes to Alisertib's anti-proliferative, pro-apoptotic, and pro-autophagic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Alisertib Alisertib AKT AKT Alisertib->AKT Inhibits mTOR mTOR Alisertib->mTOR Inhibits AMPK AMPK Alisertib->AMPK Activates p38 p38 MAPK Alisertib->p38 Inhibits Apoptosis Apoptosis Alisertib->Apoptosis Induces Autophagy Autophagy Alisertib->Autophagy Induces PI3K->AKT Activates AKT->mTOR Activates AKT->p38 Complex Regulation p70S6K p70S6K mTOR->p70S6K Activates fourEBP1 4E-BP1 mTOR->fourEBP1 Inhibits mTOR->Autophagy Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) AMPK->mTOR Inhibits p38->Apoptosis

Caption: Alisertib's impact on the AKT/mTOR/AMPK/p38 signaling pathway.

Experimental Protocols

Radiometric Kinase Assay for Off-Target Kinase Inhibition

This protocol is adapted for determining the IC50 of Alisertib against a putative off-target kinase.

Materials:

  • Purified recombinant off-target kinase

  • Biotinylated peptide substrate (specific to the kinase)

  • Alisertib Sodium

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20)[2]

  • [γ-³³P]ATP

  • "Cold" (non-radioactive) ATP

  • Streptavidin-coated FlashPlates or similar capture membrane

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of Alisertib in DMSO.

  • In a microplate, combine the kinase assay buffer, the off-target kinase (e.g., 5 nM final concentration), and the biotinylated peptide substrate (e.g., 2 µM final concentration).[2]

  • Add the diluted Alisertib or DMSO (for control wells) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP (e.g., 3.3 µCi/mL final activity) and cold ATP (e.g., 2 µM final concentration).[2]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution of EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each Alisertib concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

cluster_workflow Radiometric Kinase Assay Workflow A Prepare Alisertib Dilutions C Add Alisertib/DMSO A->C B Combine Kinase, Substrate, and Buffer B->C D Initiate with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Transfer to Capture Plate F->G H Wash and Read Radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for a radiometric kinase assay.

In-Cell Western Blot for Phosphorylated AKT and mTOR

This protocol describes a method to quantify the phosphorylation status of AKT and mTOR in cells treated with Alisertib.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (rabbit anti-phospho-AKT (Ser473), mouse anti-total-AKT, rabbit anti-phospho-mTOR (Ser2448), mouse anti-total-mTOR)

  • Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-IRDye 800CW, goat anti-mouse IgG-IRDye 680RD)

  • Nuclear stain (e.g., DAPI)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Alisertib for the desired time (e.g., 24 hours).

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with a cocktail of primary antibodies against the phosphorylated and total proteins overnight at 4°C.

  • Wash the cells extensively with wash buffer (e.g., TBST).

  • Incubate the cells with a cocktail of the appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.

  • Wash the cells again.

  • Acquire fluorescent signals using a microplate reader.

  • Normalize the signal for the phosphorylated protein to the signal for the total protein and the nuclear stain to account for cell number.

  • Analyze the dose-dependent effect of Alisertib on the phosphorylation of AKT and mTOR.

cluster_workflow In-Cell Western Blot Workflow A Seed and Treat Cells with Alisertib B Fix and Permeabilize A->B C Block B->C D Incubate with Primary Antibodies (p-AKT, total AKT, p-mTOR, total mTOR) C->D E Wash D->E F Incubate with Fluorescent Secondary Antibodies & Nuclear Stain E->F G Wash F->G H Acquire Fluorescent Signal G->H I Normalize and Analyze Data H->I

Caption: Workflow for an in-cell western blot.

GABAA Receptor Radioligand Binding Assay

This protocol is to determine the binding affinity of Alisertib to the GABAA receptor.

Materials:

  • Rat brain membranes (or cell lines expressing GABAA receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

  • [³H]Muscimol or [³H]Flunitrazepam (radioligand)

  • Unlabeled GABA or Diazepam (for determining non-specific binding)

  • This compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.[8][9]

  • In a reaction tube, combine the membrane preparation, binding buffer, and varying concentrations of Alisertib.

  • Add the radioligand (e.g., [³H]Muscimol at a final concentration of 5 nM).[8]

  • For non-specific binding control tubes, add a high concentration of unlabeled GABA (e.g., 10 mM).[8]

  • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[8]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each Alisertib concentration by subtracting the non-specific binding from the total binding.

  • Determine the Ki or IC50 value for Alisertib binding to the GABAA receptor.

Conclusion

Alisertib is a highly selective inhibitor of Aurora A kinase. Its primary off-target interactions are with the structurally related Aurora B kinase and the GABAA α-1 benzodiazepine site, though with significantly lower affinity. The observed modulation of the AKT/mTOR/AMPK/p38 signaling pathways is likely a downstream consequence of its primary and off-target activities, contributing to its overall cellular effects. While a broader kinase screen suggests minimal interaction with a large panel of kinases at 1 µM, the identity of a small subset of inhibited kinases remains to be publicly disclosed. The experimental protocols provided in this guide offer a framework for researchers to further investigate the off-target profile of Alisertib and similar compounds. A thorough understanding of these off-target effects is essential for the continued development and clinical application of Alisertib.

References

Methodological & Application

Application Notes and Protocols for Alisertib Sodium in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is a selective and orally available small-molecule inhibitor of Aurora A kinase (AAK).[1][2][3] Aurora A kinase is a crucial regulator of mitosis, playing a significant role in centrosome maturation, spindle formation, and chromosome segregation.[4][5] Overexpression of Aurora A kinase is observed in a variety of human cancers and is often associated with poor prognosis.[2][6] Alisertib selectively binds to and inhibits Aurora A kinase, leading to mitotic spindle abnormalities, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Alisertib, making it a compound of interest for cancer therapy.[7][8][9] These application notes provide a detailed protocol for the use of Alisertib Sodium in a mouse xenograft model based on published preclinical data.

Mechanism of Action

Alisertib is a potent and selective inhibitor of Aurora A kinase, with a more than 200-fold selectivity for Aurora A over the structurally related Aurora B kinase in cellular assays.[7][10] Inhibition of Aurora A kinase by Alisertib disrupts the formation and function of the mitotic spindle, leading to improper chromosome alignment and segregation during mitosis.[1][3][5] This results in a cascade of cellular events including:

  • Mitotic Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][11]

  • Formation of Abnormal Mitotic Spindles: Inhibition of Aurora A leads to monopolar, bipolar, and multipolar spindles.[1][5]

  • Polyploidy: Cells may exit mitosis without proper cell division (mitotic slippage), resulting in cells with an abnormal number of chromosomes.[1][12]

  • Apoptosis: The mitotic defects trigger programmed cell death.[1][2][5][11]

This mechanism of action makes Alisertib a promising therapeutic agent for cancers with elevated Aurora A kinase activity.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by Alisertib.

Alisertib_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Mitotic Events cluster_2 Cellular Outcomes G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Normal Progression Normal_Cell_Division Normal Cell Division Aurora_A_Kinase Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A_Kinase->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A_Kinase->Spindle_Assembly Chromosome_Segregation Proper Chromosome Segregation Aurora_A_Kinase->Chromosome_Segregation Spindle_Assembly->Normal_Cell_Division Chromosome_Segregation->Normal_Cell_Division Apoptosis Apoptosis Mitotic_Catastrophe Mitotic Catastrophe Alisertib Alisertib (MLN8237) Alisertib->Aurora_A_Kinase Inhibits Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Alisertib or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor size, Biomarkers) Monitoring->Endpoint

References

Alisertib Sodium: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A kinase is observed in a variety of human malignancies and is often associated with poor prognosis.[3][4] Alisertib's mechanism of action involves the inhibition of AAK, leading to mitotic defects such as monopolar, bipolar, or multipolar spindles with misaligned chromosomes, ultimately resulting in G2/M phase cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4][5] Preclinical studies have demonstrated its potent anti-proliferative activity in a wide range of cancer cell lines and significant anti-tumor efficacy in various xenograft models.[6][7][8]

These application notes provide a comprehensive overview of Alisertib's use in preclinical research, including its mechanism of action, recommended dosage and administration for in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action: Aurora A Kinase Inhibition

Alisertib selectively binds to and inhibits the ATP-binding pocket of Aurora A kinase.[4] This prevents the autophosphorylation of Aurora A at Threonine 288, a critical step for its activation.[4] Inhibition of Aurora A kinase disrupts several mitotic processes, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][4][9] This disruption leads to a cascade of cellular events, including G2/M cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence.[2][4] Alisertib exhibits high selectivity for Aurora A over Aurora B kinase, with over 200-fold greater potency against Aurora A in cellular assays.[1][6]

Alisertib_Mechanism_of_Action cluster_mitosis Mitotic Progression Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Chromosome Segregation->Cell Cycle Arrest (G2/M) Disruption leads to Aurora A Kinase Aurora A Kinase Aurora A Kinase->Centrosome Maturation Promotes Alisertib Alisertib Alisertib->Aurora A Kinase Inhibits Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Alisertib inhibits Aurora A Kinase, disrupting mitosis and leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Summary

In Vitro Efficacy of Alisertib
Cell LineCancer TypeIC50 (nmol/L)Reference
HCT-116Colorectal Carcinoma15 - 469 (range across multiple cell lines)[6]
OCI-LY7Lymphoma15 - 469 (range across multiple cell lines)[6]
OCI-LY19Lymphoma15 - 469 (range across multiple cell lines)[6]
WSU-DLCL2Lymphoma15 - 469 (range across multiple cell lines)[6]
GBM6Glioblastoma30 - 95[10]
GBM10Glioblastoma30 - 95[10]
GBM12Glioblastoma30 - 95[10]
GBM39Glioblastoma30 - 95[10]
Multiple Myeloma Cell LinesMultiple Myeloma3 - 1710[11]
Colorectal Cancer Cell LinesColorectal Cancer60 - >5000[7]
In Vivo Dosage and Administration of Alisertib in Murine Xenograft Models
Tumor ModelDosing RegimenAdministration RouteVehicleObserved EffectReference
HCT-116 (Colon)3, 10, or 30 mg/kg, once daily for 21 daysOral Gavage10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonateDose-dependent tumor growth inhibition (43.3%, 84.2%, and 94.7% respectively)[6]
OCI-LY19 (Lymphoma)20 mg/kg, twice dailyOral Gavage10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonateTumor regression (106% TGI)[6]
OCI-LY19 (Lymphoma)30 mg/kg, once dailyOral Gavage10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonateTumor regression (106% TGI)[6]
GBM10, GBM6, GBM39 (Glioblastoma)30 mg/kg/dayOral GavageNot specifiedStatistically significant prolongation of survival[10]
Colorectal Cancer PDX30 mg/kg, once dailyOral Gavage10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonateVaried responses, with some models showing minor regression[7]
Colorectal Cancer PDX (Combination)10 mg/kg, twice dailyOral Gavage10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonateModest combination effect with irinotecan or cetuximab[7]

Experimental Protocols

In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies described in preclinical studies of Alisertib.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Alisertib sodium

  • 96-well plates

  • BrdU Cell Proliferation ELISA Kit (e.g., from Roche)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well, depending on the cell line's growth kinetics.

  • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of Alisertib in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the Alisertib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72-96 hours.

  • Measure cellular proliferation using a BrdU incorporation assay according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of proliferation against the log concentration of Alisertib.

In Vivo Tumor Xenograft Efficacy Study

The following is a generalized protocol based on several in vivo studies with Alisertib.[6][7][10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation

  • This compound

  • Vehicle solution (e.g., 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate)

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=10 per group).

  • Prepare the Alisertib formulation in the appropriate vehicle.

  • Administer Alisertib or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once or twice daily).[6]

  • Monitor animal body weight and overall health twice weekly as an indicator of toxicity.

  • Measure tumor volume using calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²) x 0.52.[7]

  • Continue treatment for a predetermined period (e.g., 21 consecutive days).[6]

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

InVivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization of Animals Randomization of Animals Tumor Growth to Palpable Size->Randomization of Animals Alisertib Administration (Oral Gavage) Alisertib Administration (Oral Gavage) Randomization of Animals->Alisertib Administration (Oral Gavage) Vehicle Administration (Control) Vehicle Administration (Control) Randomization of Animals->Vehicle Administration (Control) Monitoring (Tumor Volume & Body Weight) Monitoring (Tumor Volume & Body Weight) Alisertib Administration (Oral Gavage)->Monitoring (Tumor Volume & Body Weight) Vehicle Administration (Control)->Monitoring (Tumor Volume & Body Weight) Calculation of Tumor Growth Inhibition Calculation of Tumor Growth Inhibition Monitoring (Tumor Volume & Body Weight)->Calculation of Tumor Growth Inhibition Statistical Analysis Statistical Analysis Calculation of Tumor Growth Inhibition->Statistical Analysis

Caption: A typical workflow for an in vivo preclinical study of Alisertib.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods described for Alisertib-treated cells.[6][7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Plate 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 18-24 hours.[6]

  • Treat the cells with varying concentrations of Alisertib (e.g., 0.050, 0.250, and 1.000 µmol/L) or vehicle control for 24 to 48 hours.[6]

  • Harvest the cells by trypsinization, then wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[6]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Conclusion

This compound is a potent and selective Aurora A kinase inhibitor with significant preclinical activity across a range of cancer models. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of Alisertib. Careful consideration of the appropriate cell line or animal model, as well as the dosing regimen, is crucial for obtaining meaningful and reproducible results.

References

Application Note: Flow Cytometry Analysis of Cellular Response to Alisertib (MLN8237) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alisertib (MLN8237) is a selective, orally bioavailable small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1][2] Aurora A plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Aberrant expression of AURKA is common in many human cancers and is linked to genomic instability and tumorigenesis.[5][6] Alisertib's inhibition of AURKA leads to mitotic defects, including failed centrosome separation, defective spindle assembly, and improper chromosome alignment, ultimately resulting in cell cycle arrest, aneuploidy, and apoptosis.[1][7]

Flow cytometry is a powerful technique for dissecting the cellular effects of therapeutic agents like Alisertib. It allows for the high-throughput, quantitative analysis of individual cells within a population, providing critical data on cell cycle distribution and the induction of apoptosis. This application note provides detailed protocols for these analyses and showcases representative data.

Mechanism of Action of Alisertib

Aurora A kinase is a serine/threonine kinase that is activated in the G2 phase of the cell cycle and localizes to centrosomes and spindle poles during mitosis.[3][8] It phosphorylates a multitude of substrates essential for the proper execution of mitosis. Alisertib is a highly selective ATP-competitive inhibitor of Aurora A.[2][7] By binding to the ATP-binding site of Aurora A, Alisertib prevents its activation via autophosphorylation at Threonine 288, disrupting downstream signaling cascades.[6][7] This inhibition leads to a cascade of mitotic errors, culminating in G2/M phase arrest and, frequently, programmed cell death (apoptosis).[1][5]

Alisertib_Mechanism cluster_0 Mitotic Progression cluster_1 Cellular Outcomes Centrosome Maturation Centrosome Maturation Bipolar Spindle Assembly Bipolar Spindle Assembly Centrosome Maturation->Bipolar Spindle Assembly Chromosome Segregation Chromosome Segregation Bipolar Spindle Assembly->Chromosome Segregation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Bipolar Spindle Assembly->Mitotic Arrest (G2/M) Successful Mitosis Successful Mitosis Chromosome Segregation->Successful Mitosis Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Polyploidy Polyploidy Mitotic Arrest (G2/M)->Polyploidy Alisertib Alisertib Aurora A Kinase Aurora A Kinase Alisertib->Aurora A Kinase Inhibits Aurora A Kinase->Centrosome Maturation Promotes

Caption: Alisertib inhibits Aurora A kinase, disrupting mitosis and inducing cell cycle arrest and apoptosis.

Application 1: Cell Cycle Analysis Using Propidium Iodide Staining

Principle

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n (actively synthesizing DNA).

  • G2/M phase: Cells with a 4n DNA content (having completed DNA replication).

  • Sub-G1 phase: Cells with less than 2n DNA content, often indicative of apoptotic cells with fragmented DNA.

  • >4n: Polyploid cells, a common outcome of mitotic slippage after treatment with antimitotic agents like Alisertib.[7]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow A 1. Seed Cells (e.g., HCT-116) B 2. Treat with Alisertib (Vehicle, 50 nM, 250 nM) for 24-48h A->B C 3. Harvest & Wash Cells (PBS) B->C D 4. Fix Cells (Cold 70% Ethanol) C->D E 5. Stain Cells (PI/RNase Staining Buffer) D->E F 6. Acquire Data (Flow Cytometer) E->F G 7. Analyze Data (Quantify G1, S, G2/M phases) F->G

Caption: Workflow for cell cycle analysis of Alisertib-treated cells using flow cytometry.
Protocol: Cell Cycle Analysis

This protocol is adapted for a typical cancer cell line, such as HCT-116.[10][11]

Materials:

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS

  • Alisertib Sodium

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, cold

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[12]

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 2 x 10^5 cells/well).[11] Incubate for 18-24 hours.

  • Drug Treatment: Treat cells with varying concentrations of Alisertib (e.g., 0, 50, 250, 1000 nM) for the desired time period (e.g., 24 or 48 hours).[11] Include a vehicle-only (DMSO) control.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin.

    • Collect all cells (including any floating cells from the medium) into a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the pellet in the residual PBS by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[2]

  • Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[12][13]

  • Incubation: Incubate at room temperature for 20-30 minutes in the dark.[12]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).

Data Presentation: Cell Cycle Distribution

The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.

Treatment Group% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase% >4n (Polyploidy)
Vehicle Control2.1 ± 0.455.3 ± 2.125.1 ± 1.517.5 ± 1.80.0 ± 0.0
Alisertib (50 nM)5.8 ± 0.915.2 ± 1.310.5 ± 1.165.3 ± 3.23.2 ± 0.5
Alisertib (250 nM)12.4 ± 1.58.9 ± 0.95.2 ± 0.660.1 ± 4.113.4 ± 2.0

Data are presented as Mean ± SD and are hypothetical, based on published findings showing a potent G2/M arrest and induction of polyploidy following Alisertib treatment.[1][10][14]

Application 2: Apoptosis Analysis Using Annexin V and PI Staining

Principle

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]

The four resulting populations are:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow A 1. Seed & Treat Cells (As per Cell Cycle Protocol) B 2. Harvest Cells (Including supernatant with floating cells) A->B C 3. Wash with PBS & Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate (15-20 min, Room Temp, Dark) D->E F 6. Add 1X Binding Buffer E->F G 7. Analyze Immediately (Flow Cytometer) F->G

Caption: Workflow for apoptosis analysis of Alisertib-treated cells using Annexin V/PI staining.
Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Alisertib as described in the cell cycle protocol.[14]

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS. Centrifuge and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.[17]

    • Add 5 µL of PI Staining Solution.[15]

    • Gently vortex the tube.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use a dot plot to visualize Annexin V-FITC fluorescence (e.g., FL1) versus PI fluorescence (e.g., FL2).

Data Presentation: Apoptosis Induction

The following table shows representative data for a cancer cell line treated with Alisertib for 48 hours.

Treatment Group% Viable (AnV-/PI-)% Early Apoptotic (AnV+/PI-)% Late Apoptotic/Necrotic (AnV+/PI+)Total Apoptotic Cells (%)
Vehicle Control94.5 ± 1.83.1 ± 0.62.4 ± 0.55.5 ± 1.1
Alisertib (50 nM)75.2 ± 3.515.8 ± 2.19.0 ± 1.424.8 ± 3.5
Alisertib (250 nM)48.9 ± 4.128.3 ± 3.322.8 ± 2.951.1 ± 6.2

Data are presented as Mean ± SD and are hypothetical, based on published findings showing Alisertib induces apoptosis in a dose-dependent manner.[5][18][19] Total apoptotic cells are the sum of early and late apoptotic populations.

References

Application Notes and Protocols for Evaluating Alisertib Sodium in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib (MLN8237) is an investigational, orally available, selective inhibitor of Aurora A kinase (AAK), a key regulator of mitosis.[1] Inhibition of AAK disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately, inhibition of cell proliferation.[1] Preclinical and clinical studies have shown that Alisertib possesses antitumor activity as a single agent and in combination with various chemotherapeutic agents across a spectrum of cancers.[2][3][4][5][6][7] These application notes provide detailed protocols for evaluating the synergistic or additive effects of Alisertib in combination with other chemotherapy agents in both in vitro and in vivo settings.

Mechanism of Action: Alisertib and Aurora A Kinase Signaling

Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically during mitosis.[8] Its activation and function are tightly regulated. Alisertib selectively inhibits Aurora A, leading to a cascade of events that disrupt mitotic progression and induce cell death.

Alisertib_Mechanism_of_Action Spindle_Assembly Spindle_Assembly Mitosis Mitosis

Preclinical Evaluation Strategy

A systematic approach is crucial for evaluating the potential of Alisertib in combination therapies. The following workflow outlines the key experimental stages.

Preclinical_Evaluation_Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Studies Start->In_Vitro Synergy_Analysis Synergy/Antagonism Analysis In_Vitro->Synergy_Analysis Mechanism_Studies Mechanistic Studies Synergy_Analysis->Mechanism_Studies In_Vivo In Vivo Xenograft Studies Mechanism_Studies->In_Vivo Toxicity_Assessment Toxicity and PK/PD Assessment In_Vivo->Toxicity_Assessment Go_NoGo Go/No-Go Decision for Clinical Trials Toxicity_Assessment->Go_NoGo

Quantitative Data Summary

The following tables summarize key quantitative data for Alisertib and commonly used chemotherapy agents to inform experimental design.

Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines

Cell LineCancer TypeAlisertib IC50 (nM)
HCT-116Colon Cancer15 - 469
MM1.SMultiple Myeloma3 - 1710
OPM1Multiple Myeloma3 - 1710
TIB-48T-cell Lymphoma80 - 100
CRL-2396T-cell Lymphoma80 - 100
VariousSolid Tumors15 - 469
VariousLymphomaGenerally more sensitive than solid tumors

Data compiled from multiple sources.[3][9][10]

Table 2: In Vitro Concentration Ranges for Chemotherapy Agents in Combination Studies

Chemotherapy AgentCancer Type ApplicationTypical In Vitro Concentration Range
DocetaxelProstate, Breast, Lung Cancer0.5 - 40 nM
SN-38 (active metabolite of Irinotecan)Colon, Pancreatic Cancer0.001 - 0.06 µg/mL
PaclitaxelBreast, Ovarian CancerVaries, often used in nM range

Note: Optimal concentrations should be determined empirically for each cell line.[11][12]

Table 3: Example In Vivo Dosing Regimens for Alisertib in Mouse Models

Combination AgentMouse ModelAlisertib Sodium Dose & ScheduleCombination Agent Dose & Schedule
PaclitaxelAdvanced Breast/Ovarian Cancer Xenograft30 mg/kg, twice daily, days 1-3 of a 21-day cycle60 mg/m², once weekly
TAK-228Triple-Negative Breast Cancer PDX30 mg/kg, daily0.5 mg/kg, daily
VincristineT-cell Acute Lymphoblastic Leukemia Xenograft20 mg/kg/day, 5 days/week for 5 weeks0.1 mg/kg/dose, once weekly
Single AgentColon Cancer Xenograft (HCT-116)3, 10, 30 mg/kg, once daily for 21 daysN/A

PDX: Patient-Derived Xenograft. Dosing and schedules may vary based on the specific model and study design.[4][6][13][14]

Experimental Protocols

In Vitro Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Alisertib and a combination agent on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Chemotherapy agent of interest (stock solution in appropriate solvent)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of Alisertib and the combination agent in culture medium.

    • Treat the cells with Alisertib alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis (early and late) and necrosis in cells treated with Alisertib and a combination agent.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with Alisertib, the combination agent, or the combination for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Synergy Analysis

To determine if the combination of Alisertib and another chemotherapy agent is synergistic, additive, or antagonistic, the following methods are recommended.

  • Chou-Talalay Method (Combination Index - CI):

    • This method is based on the median-effect equation and provides a quantitative measure of drug interaction.

    • A Combination Index (CI) is calculated:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (fraction affected vs. CI).

  • Bliss Independence Model:

    • This model assumes that the two drugs act independently.

    • The expected effect of the combination (Eexp) is calculated based on the individual effects of each drug (EA and EB): Eexp = EA + EB – (EA * EB).

    • If the observed effect of the combination (Eobs) is greater than Eexp, the interaction is considered synergistic.

In Vivo Methodology

1. Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the efficacy of Alisertib in combination with another chemotherapy agent in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest or patient-derived tumor fragments

    • Matrigel (optional)

    • This compound formulated for oral gavage

    • Chemotherapy agent formulated for appropriate administration (e.g., intraperitoneal, intravenous)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant cancer cells (e.g., 1-10 x 10^6 cells in PBS or with Matrigel) or tumor fragments into the flank of the mice.

    • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: Alisertib alone

      • Group 3: Chemotherapy agent alone

      • Group 4: Alisertib + Chemotherapy agent

    • Administer the treatments according to a predetermined dosing schedule (see Table 3 for examples).

    • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Analyze the data by comparing tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Signaling Pathway Interactions

Alisertib's inhibition of Aurora A kinase can have downstream effects on several key signaling pathways implicated in cancer cell survival and proliferation. Understanding these interactions is crucial for identifying rational combination strategies.

Alisertib's Impact on the PI3K/Akt/mTOR and p53 Pathways

Inhibition of Aurora A by Alisertib has been shown to affect the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[15][16][17][18] Additionally, Alisertib can induce the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2][18][19] Co-targeting these pathways with other agents may enhance the anti-tumor efficacy of Alisertib.

Alisertib_Signaling_Interactions cluster_0 Alisertib Action cluster_1 PI3K/Akt/mTOR Pathway cluster_2 p53 Pathway Alisertib Alisertib Aurora_A Aurora A Kinase Alisertib->Aurora_A Inhibits Akt Akt Aurora_A->Akt Inhibits Akt Pathway p53 p53 Aurora_A->p53 Upregulates p53 PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes p21 p21 p53->p21 Activates Apoptosis_Proteins Pro-Apoptotic Proteins p53->Apoptosis_Proteins Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

These protocols and application notes provide a comprehensive framework for the preclinical evaluation of Alisertib in combination with other chemotherapy agents. Rigorous experimental design and data analysis are essential for accurately assessing the potential of these combination therapies for clinical translation.

References

Application Notes and Protocols: Western Blot Analysis of Aurora A Kinase Inhibition by Alisertib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. Alisertib (MLN8237), a selective and potent small-molecule inhibitor of Aurora A kinase, has emerged as a promising therapeutic agent.[1] Alisertib competitively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288 (Thr288) and subsequent activation.[2] This inhibition leads to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like Alisertib. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of Aurora A and its downstream targets. These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the inhibitory effects of Alisertib on Aurora A kinase.

Mechanism of Action of Alisertib

Alisertib is a selective inhibitor of Aurora A kinase, demonstrating significantly greater potency for Aurora A over the structurally related Aurora B kinase.[1] The primary mechanism of Alisertib's anti-tumor activity is the disruption of normal mitotic processes. Inhibition of Aurora A kinase activity by Alisertib leads to a cascade of cellular events including:

  • Inhibition of Aurora A Autophosphorylation: Alisertib directly prevents the autophosphorylation of Aurora A at Thr288, a critical step for its activation.[3]

  • Mitotic Arrest: Cells treated with Alisertib exhibit a prolonged G2/M phase, indicative of mitotic arrest.[4]

  • Spindle Abnormalities: Inhibition of Aurora A results in the formation of monopolar or multipolar spindles, leading to improper chromosome segregation.[2]

  • Induction of Apoptosis: The accumulation of mitotic errors triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]

Aurora A Signaling Pathway and Alisertib Inhibition

The following diagram illustrates the central role of Aurora A in mitosis and the point of intervention by Alisertib.

AuroraA_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora A Activation & Function cluster_2 Alisertib Intervention G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 AURKA_inactive Inactive Aurora A S S Phase G1->S S->G2 AURKA_active Active Aurora A (p-Thr288) AURKA_inactive->AURKA_active Autophosphorylation (Thr288) Centrosome Centrosome Maturation AURKA_active->Centrosome Spindle Spindle Assembly AURKA_active->Spindle Cytokinesis Cytokinesis AURKA_active->Cytokinesis Mitotic_Arrest Mitotic Arrest Alisertib Alisertib Alisertib->AURKA_inactive Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora A signaling pathway and Alisertib's point of inhibition.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Alisertib on the phosphorylation of Aurora A and other key proteins as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of Alisertib on Phospho-Aurora A (Thr288) Levels

Cell LineTreatment TimeAlisertib ConcentrationChange in p-AURKA (Thr288) Levels (relative to control)Reference
MV4-11 (AML)24 hours50 nM~50% decrease[3]
100 nM~75% decrease[3]
250 nM>90% decrease[3]
HT29 (Colon)48 hours0.1 µMSignificant decrease[6]
1 µMFurther decrease[6]
5 µMPronounced decrease[6]
Caco-2 (Colon)48 hours0.1 µMSignificant decrease[6]
1 µMFurther decrease[6]
5 µMPronounced decrease[6]
SKOV3 (Ovarian)24 hours0.1 µM~20% decrease[4]
1 µM~60% decrease[4]
5 µM~80% decrease[4]
OVCAR4 (Ovarian)24 hours0.1 µM~15% decrease[4]
1 µM~50% decrease[4]
5 µM~70% decrease[4]
HuH-6 (Hepatoblastoma)48 hours1 µMSignificant decrease[5]
5 µMFurther decrease[5]
50 µMPronounced decrease[5]

Table 2: Effect of Alisertib on Downstream Signaling Molecules

Cell LineTreatment TimeAlisertib ConcentrationTarget ProteinObserved EffectReference
SKOV3 (Ovarian)24 hours0.1 µMCyclin B161.7% decrease[4]
1 µMCyclin B183.7% decrease[4]
5 µMCyclin B158.8% decrease[4]
OVCAR4 (Ovarian)24 hours0.1 µMCyclin B115.6% decrease[4]
1 µMCyclin B144.5% decrease[4]
5 µMCyclin B161.7% decrease[4]
HuH-6 (Hepatoblastoma)48 hours1 µMp-p38 MAPKSignificant decrease[5]
5 µMp-p38 MAPKFurther decrease[5]
50 µMp-p38 MAPKPronounced decrease[5]
BxPC3 (Pancreatic)72 hours0.5 µMPD-L1Dose-dependent increase
1 µMPD-L1Dose-dependent increase
2 µMPD-L1Dose-dependent increase

Experimental Protocols

Western Blot Workflow

The following diagram outlines the major steps in the Western blot protocol for analyzing Aurora A inhibition.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment with Alisertib start->cell_culture end End lysis 2. Cell Lysis and Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane (PVDF) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-AURKA, anti-AURKA) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis and Quantification detection->analysis analysis->end

Caption: Standard workflow for Western blot analysis.
Detailed Methodologies

1. Cell Culture and Treatment with Alisertib

  • Culture cancer cell lines (e.g., HeLa, HCT-116, SKOV3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare stock solutions of Alisertib Sodium in DMSO.

  • Treat cells with varying concentrations of Alisertib (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

2. Cell Lysate Preparation

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for total Aurora A, phospho-Aurora A (Thr288), and other proteins of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Conclusion

Western blot analysis is a powerful and essential tool for characterizing the cellular effects of Aurora A kinase inhibitors like Alisertib. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the mechanism of action of Alisertib and to evaluate its efficacy in various cancer models. Careful execution of these protocols will yield reliable and reproducible data, contributing to the advancement of cancer research and drug development.

References

Application Notes and Protocols: Immunohistochemistry Staining for Biomarkers Following Alisertib Sodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in response to treatment with Alisertib sodium (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor.

Introduction

Alisertib is a small-molecule inhibitor of Aurora Kinase A, a key regulator of mitosis.[1][2] Its inhibition leads to mitotic defects and, ultimately, cell death in cancer cells.[1][3] Monitoring the pharmacodynamic effects of Alisertib in preclinical and clinical settings is crucial for understanding its mechanism of action and identifying responsive patient populations. Immunohistochemistry (IHC) is a powerful technique to assess changes in protein expression and phosphorylation status within the tumor microenvironment, providing valuable insights into drug efficacy and biomarker modulation.[4] This document outlines the key biomarkers modulated by Alisertib and provides detailed protocols for their detection using IHC.

Key Biomarkers Modulated by Alisertib Treatment

Several biomarkers are impacted by Alisertib treatment, reflecting its mechanism of action and downstream effects. These include direct targets, cell cycle regulators, and apoptosis markers.

  • Phosphorylated Aurora Kinase A (p-AURKA at Thr288): As the direct target of Alisertib, a reduction in the phosphorylation of AURKA at Threonine 288 is a primary indicator of target engagement and drug activity.[5]

  • Phospho-Histone H3 (p-HisH3 at Ser10): Inhibition of AURKA can lead to an initial accumulation of cells in mitosis, which can be marked by an increase in p-HisH3, a marker for mitotic cells.[6] However, at higher concentrations or prolonged exposure, Alisertib can also inhibit Aurora Kinase B, leading to a decrease in p-HisH3.[6][7]

  • p53 and its downstream target p21: Alisertib treatment can lead to the stabilization and upregulation of the tumor suppressor protein p53, which in turn can induce the expression of p21, a cell cycle inhibitor.[8][9]

  • N-myc: In certain cancers like neuroblastoma, Alisertib can disrupt the interaction between AURKA and N-myc, leading to N-myc degradation.[10]

  • Cleaved Caspase-3: As a marker of apoptosis, an increase in cleaved caspase-3 indicates the induction of programmed cell death following Alisertib treatment.[11][12]

  • Ki-67: A marker of cellular proliferation, a decrease in Ki-67 staining indicates an anti-proliferative effect of the treatment.[11][13]

  • HDM2: Alisertib treatment has been shown to suppress the expression of HDM2, a negative regulator of p53.[8]

Quantitative Data Summary

The following tables summarize the expected changes in biomarker expression as detected by IHC following Alisertib treatment, based on preclinical studies.

Table 1: Pharmacodynamic Biomarkers

BiomarkerExpected Change after Alisertib TreatmentCellular LocalizationReference
p-AURKA (Thr288)DecreaseCentrosomes, Mitotic Spindle[5]
p-HisH3 (Ser10)Initial Increase, followed by potential decreaseNucleus[6][7]
N-mycDecrease (in relevant cancers)Nucleus[10]

Table 2: Cell Cycle and Apoptosis Biomarkers

BiomarkerExpected Change after Alisertib TreatmentCellular LocalizationReference
p53Increase/StabilizationNucleus[8][9]
p21IncreaseNucleus[9]
Cleaved Caspase-3IncreaseCytoplasm[12]
Ki-67DecreaseNucleus
HDM2DecreaseNucleus[8]

Signaling Pathways and Experimental Workflow

Alisertib Mechanism of Action

Alisertib selectively inhibits Aurora Kinase A, a serine/threonine kinase crucial for mitotic progression.[1] This inhibition disrupts centrosome separation and spindle assembly, leading to mitotic arrest and ultimately apoptosis or cellular senescence.[1][3] Downstream effects include the stabilization of p53 and the induction of its target genes, like p21, contributing to cell cycle arrest.[8][9]

Alisertib_Mechanism Alisertib This compound AURKA Aurora Kinase A Alisertib->AURKA Inhibits Mitosis Mitotic Progression Alisertib->Mitosis p53 p53 Stabilization Alisertib->p53 pAURKA p-AURKA (Thr288) (Active) AURKA->pAURKA Autophosphorylation Centrosome Centrosome Maturation & Separation pAURKA->Centrosome Spindle Spindle Assembly pAURKA->Spindle Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to p21 p21 Expression p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Alisertib inhibits AURKA, leading to mitotic arrest and apoptosis, and stabilization of p53.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopic Imaging Dehydration->Imaging Scoring Scoring & Quantification Imaging->Scoring

Caption: Standard workflow for immunohistochemical staining of FFPE tissue sections.

Detailed Experimental Protocols

The following are generalized protocols for IHC staining of key biomarkers. Note: Optimal antibody concentrations and incubation times should be determined empirically for each new antibody lot and tissue type.

General Reagents and Buffers
  • Dewaxing Solution: Xylene or a xylene substitute.

  • Rehydration Buffers: Graded ethanol series (100%, 95%, 70%).

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST) or Phosphate-buffered saline with 0.1% Tween 20 (PBST).

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.

  • Blocking Buffer: 5% Normal Goat Serum in TBST or PBST.

  • Primary Antibody Diluent: Background-reducing antibody diluent.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.

  • Chromogen: 3,3'-Diaminobenzidine (DAB).

  • Counterstain: Harris' Hematoxylin.

  • Mounting Medium: Permanent mounting medium.

Protocol 1: IHC Staining for Phosphorylated Aurora Kinase A (p-AURKA Thr288)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Transfer to 100% ethanol (2 x 3 min).

    • Transfer to 95% ethanol (1 x 3 min).

    • Transfer to 70% ethanol (1 x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using Sodium Citrate Buffer (pH 6.0).

    • Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 min).

  • Staining:

    • Wash slides in TBST (3 x 5 min).

    • Incubate in Peroxidase Block for 10 minutes.

    • Wash in TBST (3 x 5 min).

    • Incubate with Blocking Buffer for 30-60 minutes.

    • Incubate with primary antibody against p-AURKA (Thr288) (e.g., Rabbit polyclonal) diluted in antibody diluent overnight at 4°C.[14][15]

    • Wash in TBST (3 x 5 min).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash in TBST (3 x 5 min).

    • Incubate with DAB solution until desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: IHC Staining for p53 and p21

This protocol is similar to Protocol 1, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for total p53 or p21 (e.g., mouse monoclonal or rabbit polyclonal).

  • Antigen Retrieval: Tris-EDTA buffer (pH 9.0) may provide better results for p53.

Protocol 3: IHC Staining for Cleaved Caspase-3 and Ki-67

This protocol follows the same general steps as Protocol 1 with these adjustments:

  • Primary Antibody: Use a primary antibody specific for cleaved caspase-3 (e.g., rabbit polyclonal) or Ki-67 (e.g., mouse monoclonal or rabbit monoclonal).

  • Antigen Retrieval: Sodium Citrate Buffer (pH 6.0) is generally effective for both markers.

Data Interpretation and Scoring

Staining should be evaluated by a qualified pathologist. Scoring can be performed semi-quantitatively by assessing both the intensity of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells. An H-score, which combines intensity and percentage, can also be calculated for a more quantitative assessment.

Troubleshooting

For common IHC issues such as high background, weak staining, or non-specific staining, refer to standard IHC troubleshooting guides.[2] Key factors to optimize include antibody concentration, antigen retrieval conditions, and blocking steps.

These application notes and protocols provide a solid foundation for researchers to assess the pharmacodynamic effects of this compound using immunohistochemistry. Adherence to these guidelines, with appropriate optimization, will enable the generation of robust and reproducible data to support drug development programs.

References

Troubleshooting & Optimization

Troubleshooting common issues in Alisertib Sodium-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alisertib Sodium in various experimental assays.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and potent inhibitor of Aurora A kinase (AURKA), an enzyme crucial for proper mitotic progression.[1][2][3] By binding to the ATP-binding pocket of AURKA, Alisertib prevents its activation, leading to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell cycle arrest at the G2/M phase.[2][3] This disruption of mitosis can induce apoptosis (programmed cell death) and autophagy.[1]

Q2: What are the common cellular effects observed after Alisertib treatment?

Treatment of cancer cell lines with Alisertib typically results in:

  • G2/M phase cell cycle arrest: Cells accumulate in the G2 and M phases of the cell cycle due to the disruption of mitotic processes.[4]

  • Induction of polyploidy: Inhibition of Aurora A can lead to improper chromosome segregation, resulting in cells with more than the normal number of chromosome sets.[3]

  • Apoptosis: The mitotic catastrophe triggered by Alisertib often leads to the activation of apoptotic pathways.[3]

  • Inhibition of cell proliferation: By arresting the cell cycle and inducing cell death, Alisertib effectively inhibits the growth of cancer cells.[4]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[5] To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution.[5]

II. Troubleshooting Common Issues

Cell Viability Assays (e.g., MTT, MTS)

Q4: My cell viability results show inconsistent or unexpected IC50 values for Alisertib.

  • Potential Cause 1: Alisertib precipitation.

    • Solution: Alisertib can precipitate in aqueous solutions.[5] Ensure that the final DMSO concentration in your assay is kept low (typically below 0.5%) to maintain solubility.[6] When diluting the Alisertib stock, add it to the pre-warmed media and mix gently but thoroughly.[5]

  • Potential Cause 2: Incorrect seeding density.

    • Solution: The optimal cell seeding density can vary between cell lines. If the density is too low, the cells may not be healthy enough for the assay. If it's too high, the cells may become confluent before the end of the experiment, affecting the results. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Potential Cause 3: Variability in incubation time.

    • Solution: The cytotoxic effects of Alisertib are time-dependent. Ensure that the incubation time with the drug is consistent across all experiments. A typical incubation time for Alisertib in cell viability assays is 48 to 72 hours.[1]

Q5: I am observing high background or low signal in my MTT/MTS assay.

  • Potential Cause 1: Interference from phenol red or serum.

    • Solution: Phenol red and serum components in the culture medium can interfere with the absorbance readings in tetrazolium-based assays. It is recommended to use serum-free and phenol red-free medium during the final incubation step with the MTT or MTS reagent.

  • Potential Cause 2: Incomplete formazan crystal solubilization (MTT assay).

    • Solution: The formazan crystals produced in the MTT assay are insoluble and require a solubilizing agent.[7] Ensure that the solubilization solution is added and that the crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking.[7]

Flow Cytometry (Cell Cycle Analysis)

Q6: My flow cytometry data does not show a clear G2/M arrest after Alisertib treatment.

  • Potential Cause 1: Suboptimal Alisertib concentration or incubation time.

    • Solution: The induction of G2/M arrest is dependent on both the concentration of Alisertib and the duration of treatment.[4] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Concentrations in the nanomolar to low micromolar range and incubation times of 24 to 48 hours are commonly effective.[4]

  • Potential Cause 2: Inadequate cell fixation and permeabilization.

    • Solution: Proper fixation and permeabilization are critical for accurate DNA staining. Cold 70% ethanol is a common and effective fixative for cell cycle analysis.[8] Ensure that the fixation is performed correctly to prevent cell clumping and to allow the DNA dye to enter the cells.

  • Potential Cause 3: Presence of doublets.

    • Solution: Cell aggregates or doublets can be misinterpreted as cells in the G2/M phase. Use proper cell dissociation techniques and filter the cell suspension before analysis. During data analysis, use the pulse-width or pulse-area parameters to gate out doublets.

Western Blotting

Q7: I am not observing the expected changes in protein expression (e.g., decreased Cyclin B1, cleaved PARP) after Alisertib treatment.

  • Potential Cause 1: Incorrect timing of protein extraction.

    • Solution: The expression levels of cell cycle and apoptotic proteins change dynamically following drug treatment. Harvest the cells at different time points after Alisertib addition to identify the peak of the expected protein expression changes. For example, PARP cleavage, an indicator of apoptosis, may be more prominent after longer incubation times (e.g., 48-72 hours).[3]

  • Potential Cause 2: Low abundance of the target protein.

    • Solution: If your protein of interest is expressed at low levels, you may need to load a higher amount of total protein on the gel. Ensure you are using a sensitive detection reagent.

  • Potential Cause 3: Inefficient protein transfer.

    • Solution: Verify the efficiency of your protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (e.g., voltage, time) based on the molecular weight of your target protein.[9]

Q8: I am seeing unexpected or non-specific bands in my western blot.

  • Potential Cause 1: Antibody cross-reactivity.

    • Solution: The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for western blotting and for the species you are using. Optimize the antibody concentration and blocking conditions. Including a positive and negative control lysate can help validate the antibody's specificity.[10]

  • Potential Cause 2: Protein degradation.

    • Solution: Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process.[11]

III. Quantitative Data Summary

Table 1: Alisertib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT-116Colon Cancer32 ± 10BrdU[4]
SW480Colon Cancer431 ± 159BrdU[4]
DLD-1Colon Cancer469BrdU[4]
TIB-48T-cell Lymphoma80 - 100MTS[3]
CRL-2396T-cell Lymphoma80 - 100MTS[3]

IV. Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][12]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with Alisertib for the desired time (e.g., 24-48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[5]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[8]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the DNA dye.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: After treatment with Alisertib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

V. Visualizations

Alisertib_Mechanism_of_Action Alisertib This compound AURKA Aurora A Kinase (AURKA) Alisertib->AURKA Inhibits G2M_Arrest G2/M Phase Arrest Alisertib->G2M_Arrest Leads to Spindle Mitotic Spindle Assembly AURKA->Spindle Promotes Segregation Chromosome Segregation AURKA->Segregation Promotes Spindle->G2M_Arrest Segregation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits

Caption: Mechanism of action of this compound.

Caption: General troubleshooting workflow for Alisertib assays.

References

Managing off-target effects of Alisertib Sodium in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alisertib Sodium in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and orally available small-molecule inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase crucial for mitotic progression.[1][2][3] Alisertib competitively binds to the ATP-binding site of AURKA, preventing its activation through autophosphorylation at Thr288.[4] Inhibition of AURKA disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inhibiting cell proliferation.[5] This results in G2/M phase cell cycle arrest, induction of apoptosis, and in some cases, cellular senescence or polyploidy.[1][4][6]

Q2: How selective is Alisertib for Aurora A kinase over Aurora B kinase?

Alisertib exhibits significant selectivity for Aurora A over Aurora B. In enzymatic assays, the IC50 for Aurora A is approximately 1.2 nM, while for Aurora B it is 396.5 nM, indicating over 300-fold selectivity.[4] In cell-based assays, Alisertib is reported to be more than 200-fold more selective for Aurora A.[1][2][7]

Q3: What are the known off-target effects of Alisertib in research models?

While Alisertib is highly selective for Aurora A, off-target effects can occur, particularly at higher concentrations. The most commonly observed off-target effects in preclinical models include:

  • Myelosuppression: As a result of its anti-proliferative effects on rapidly dividing hematopoietic progenitor cells, Alisertib can cause neutropenia, leukopenia, and anemia.[8][9][10]

  • Gastrointestinal Toxicities: Mucositis and diarrhea are frequently reported side effects.[8][9][10]

  • Central Nervous System (CNS) Effects: Infrequent off-target effects related to the benzodiazepine structure of Alisertib, such as hypersomnia, memory loss, and dizziness, have been observed, though they are generally mild and reversible.[8]

  • Inhibition of Aurora B Kinase: At higher concentrations, Alisertib can inhibit Aurora B, leading to phenotypes such as endoreduplication and polyploidy.[11]

Q4: How can I select an appropriate starting concentration for my in vitro experiments?

The effective concentration of Alisertib can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. As a starting point, IC50 values for Alisertib in various cancer cell lines typically range from the low nanomolar to the micromolar range.

Troubleshooting Guides

Issue 1: High levels of polyploidy and endoreduplication observed in my cell culture.

Possible Cause: This is a known consequence of Aurora kinase inhibition, particularly when Aurora B is also inhibited at higher concentrations of Alisertib.[11] Alisertib treatment can lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in polyploid cells.[4]

Troubleshooting Steps:

  • Confirm Polyploidy:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to quantify the percentage of cells with DNA content greater than 4N (e.g., 8N, 16N).[4][12][13]

    • Microscopy: Stain cells with a nuclear dye (e.g., DAPI) and observe for enlarged nuclei or multinucleated cells.[12]

  • Optimize Alisertib Concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits Aurora A without significantly causing polyploidy. Titrate the concentration to a range that maximizes G2/M arrest and apoptosis while minimizing the >4N cell population.

  • Time-Course Experiment: Analyze the kinetics of polyploidy induction. It may be possible to achieve the desired on-target effect at earlier time points before significant endoreduplication occurs.

  • Combination Therapy: Consider co-treatment with other agents. For example, the combination of Alisertib with a TPX2-Aurora A inhibitor has been shown to disrupt Alisertib-induced polyploidy.[12][13]

Issue 2: My cells are entering a senescent state instead of undergoing apoptosis.

Possible Cause: Cellular senescence is a potential outcome of Alisertib treatment, where cells enter a state of irreversible growth arrest.[6] This can be a mechanism of resistance to therapy.

Troubleshooting Steps:

  • Confirm Senescence:

    • Senescence-Associated β-galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells.

    • Morphological Changes: Observe for characteristic flattened and enlarged cell morphology.

    • Senescence Markers: Use flow cytometry or western blotting to detect markers like DPP4/CD26.[14]

  • Modulate Signaling Pathways:

    • p53 Status: The p53 pathway is often involved in the induction of senescence.[15] The effect of Alisertib can differ in p53 wild-type versus mutant cells.[7][16] Consider using cell lines with a known p53 status that favors apoptosis.

  • Combination with Senolytics: Consider using senolytic drugs, such as azithromycin, which can selectively eliminate senescent cells.[14]

Issue 3: I am observing the development of resistance to Alisertib in my long-term experiments.

Possible Cause: Resistance to Alisertib can develop through mechanisms such as the emergence of polyploid giant cancer cells that can re-enter the cell cycle, or through the activation of compensatory signaling pathways.[5][15] Upregulation of the PI3K/AKT/mTOR pathway has been identified as a resistance mechanism.[17][18]

Troubleshooting Steps:

  • Monitor for Polyploidy: As described in Issue 1, track the emergence of polyploid cells over time.

  • Analyze Signaling Pathways: Use western blotting to probe for the activation of survival pathways like PI3K/AKT/mTOR. Look for increased phosphorylation of key proteins in this pathway.

  • Combination Therapy:

    • mTOR Inhibitors: The combination of Alisertib with an mTOR inhibitor like sapanisertib has shown to enhance anti-tumor activity and overcome resistance.[17]

    • Other Targeted Agents: Depending on the cancer model, combination with other agents like BTK inhibitors (in lymphoma) may be effective.[15]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
TIB-48Peripheral T-cell Lymphoma80 - 100[19]
CRL-2396Peripheral T-cell Lymphoma80 - 100[19]
Multiple Myeloma Cell LinesMultiple Myeloma3 - 1710[1][2]
HCT116Colorectal Cancer60[7]
Various CRC Cell LinesColorectal Cancer60 - >5000[7]
Various Solid Tumor & Lymphoma LinesVarious15 - 469[11]

Table 2: In Vivo Efficacy of Alisertib in Xenograft Models

Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
HCT-11630 mg/kg, p.o., once daily94.7%
OCI-LY1920 mg/kg, p.o., twice daily106%[11]
OCI-LY1930 mg/kg, p.o., once daily106%[11]
CB-17 SCID mice with MM1.S xenografts15 mg/kg42%[1]
CB-17 SCID mice with MM1.S xenografts30 mg/kg80%[1]

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution and quantifying polyploidy following Alisertib treatment.

Materials:

  • Cells treated with Alisertib or vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at 300g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the pellet in 1 ml of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (overnight fixation is also acceptable).[20]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 1 ml of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in G0/G1, S, G2/M, and >4N phases based on DNA content.

Protocol 2: Immunofluorescence Staining of Mitotic Spindles

This protocol is for visualizing the effects of Alisertib on mitotic spindle formation.

Materials:

  • Cells cultured on coverslips or chamber slides

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with Alisertib or vehicle control for the desired time.

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 10-20 minutes at room temperature.[21]

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[21]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-3 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI for 5-10 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Alisertib_On_Target_Pathway Alisertib This compound AURKA Aurora A Kinase (AURKA) Alisertib->AURKA Inhibits Cell_Cycle Cell Cycle Progression (G2/M) Alisertib->Cell_Cycle Arrests Mitotic_Spindle Mitotic Spindle Assembly AURKA->Mitotic_Spindle Promotes Chromosome_Seg Proper Chromosome Segregation Mitotic_Spindle->Chromosome_Seg Ensures Chromosome_Seg->Cell_Cycle Allows Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: On-target signaling pathway of Alisertib.

Alisertib_Off_Target_Workflow Start Experiment with Alisertib Observe_Effect Observe Unexpected Phenotype (e.g., polyploidy, senescence, resistance) Start->Observe_Effect Quantify Quantify Off-Target Effect (Flow Cytometry, Staining, Western Blot) Observe_Effect->Quantify Yes Re_evaluate Re-evaluate Experimental Outcome Observe_Effect->Re_evaluate No Optimize_Dose Optimize Alisertib Concentration & Time Quantify->Optimize_Dose Analyze_Pathways Analyze Compensatory Signaling Pathways (e.g., mTOR) Quantify->Analyze_Pathways Optimize_Dose->Re_evaluate Combination Consider Combination Therapy (e.g., with mTORi, senolytics) Analyze_Pathways->Combination Combination->Re_evaluate

Caption: Troubleshooting workflow for off-target effects.

Alisertib_Resistance_Pathway Alisertib Alisertib AURKA AURKA Inhibition Alisertib->AURKA Mitotic_Arrest Mitotic Arrest AURKA->Mitotic_Arrest mTOR_Pathway PI3K/AKT/mTOR Pathway Activation AURKA->mTOR_Pathway Upregulation upon prolonged inhibition Endoreduplication Endoreduplication/ Mitotic Slippage Mitotic_Arrest->Endoreduplication Polyploidy Polyploid Giant Cancer Cells Endoreduplication->Polyploidy Resistance Drug Resistance Polyploidy->Resistance Survival Increased Cell Survival mTOR_Pathway->Survival Survival->Resistance

Caption: Key resistance pathways to Alisertib.

References

How to mitigate Alisertib Sodium-induced toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Alisertib Sodium-induced toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with Alisertib in animal and clinical studies?

A1: The most frequently reported toxicities are hematological, specifically neutropenia, leukopenia, thrombocytopenia, and anemia. Other common adverse events include gastrointestinal issues like mucositis (stomatitis), diarrhea, and nausea, as well as fatigue.[1][2][3][4]

Q2: What is the primary dose-limiting toxicity (DLT) of Alisertib?

A2: The primary dose-limiting toxicities (DLTs) for Alisertib are neutropenia and stomatitis (a form of mucositis).[5][6] These toxicities are consistent with Alisertib's mechanism of action, which involves inhibiting mitosis in rapidly dividing cells.[6]

Q3: How do combination therapies affect Alisertib's toxicity profile?

A3: Combining Alisertib with other cytotoxic agents often leads to overlapping and exacerbated toxicities, particularly myelosuppression.[5] This frequently requires a reduction in the dose of Alisertib to maintain a tolerable safety profile.[1][5] Conversely, in a specific preclinical model, Alisertib was shown to mitigate doxorubicin-induced hepatotoxicity.[7][8]

Q4: How can dosing schedules be modified to manage toxicity?

A4: Intermittent dosing schedules are a key strategy for managing Alisertib's toxicity. Schedules such as administering the drug for 7 consecutive days followed by a 14-day break (a 21-day cycle) have been used to define the recommended Phase 2 dose.[3][6] Preclinical modeling also suggested that a daily-for-3-days-each-week schedule could decrease the incidence of neutropenia.[5]

Q5: What is the underlying mechanism of Alisertib-induced toxicity?

A5: Alisertib is a selective inhibitor of Aurora A kinase, a key regulator of mitosis.[9][10] Its toxicity stems from this pharmacological activity in highly proliferative normal tissues, such as the bone marrow (leading to myelosuppression) and the gastrointestinal tract lining (leading to mucositis and diarrhea).[6] Studies have also shown that Alisertib rapidly distributes to the bone marrow, a primary site of its dose-limiting toxicity.[11][12]

Troubleshooting Guides

Issue 1: Severe Myelosuppression (Neutropenia, Thrombocytopenia)
  • Symptoms: Significant reductions in neutrophil, platelet, and/or leukocyte counts observed during routine complete blood count (CBC) monitoring. In severe cases, this can lead to febrile neutropenia.[3]

  • Potential Cause: As a potent inhibitor of Aurora A kinase, Alisertib arrests the cell cycle in the highly proliferative hematopoietic stem and progenitor cells within the bone marrow, leading to reduced output of mature blood cells.[6]

  • Mitigation Strategies:

    • Dose Reduction: Lowering the daily or cyclical dose of Alisertib is the most direct approach to reducing the severity of myelosuppression.[1][6]

    • Modify Dosing Schedule: Implement an intermittent dosing schedule. A 7-day on, 14-day off schedule is common.[3] This rest period allows for the recovery of bone marrow function.

    • Monitor with Caution in Combination Studies: When combining Alisertib with other myelosuppressive agents (e.g., irinotecan, paclitaxel), anticipate increased hematologic toxicity and consider starting with a reduced dose of Alisertib.[5]

    • Supportive Care: Although specific preclinical supportive care is not detailed in the literature, principles of clinical management, such as the potential use of growth factors (e.g., G-CSF), could be considered for investigation in animal models if severe neutropenia compromises study integrity.

Issue 2: Gastrointestinal Toxicity (Mucositis, Stomatitis, Diarrhea)
  • Symptoms: Animal may exhibit weight loss, reduced food intake, dehydration, or visible signs of oral inflammation. Diarrhea may also be present.[5][6]

  • Potential Cause: The epithelial lining of the gastrointestinal tract has a rapid cell turnover rate. Alisertib's inhibition of mitosis disrupts the renewal of this lining, leading to mucosal damage.[6]

  • Mitigation Strategies:

    • Dose and Schedule Adjustment: As with myelosuppression, reducing the dose or increasing the treatment-free interval can alleviate GI toxicity.[6]

    • Supportive Care: Ensure animals have easy access to soft food and water to manage symptoms of stomatitis. Monitor for dehydration and provide fluid support as per institutional animal care guidelines.

    • Formulation Consideration: Alisertib has been developed as an enteric-coated tablet (ECT) for clinical use to potentially manage local drug effects, though systemic effects will still occur.[3] The formulation used in preclinical studies (e.g., in 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate) should be consistent.[13]

Data Presentation

Table 1: Summary of Alisertib-Induced Toxicities

Toxicity TypeGrade (if specified)Study Population / ModelCitation
NeutropeniaGrade 3/4Pediatric Patients[2]
NeutropeniaGrade 4Adult Patients[3]
NeutropeniaNot specifiedAdult Patients (Combination)[1][5]
StomatitisDose-LimitingAdult Patients[6]
MucositisNot specifiedAdult Patients[1]
DiarrheaDose-LimitingAdult Patients (Combination)[5]
AnemiaGrade 3/4Pediatric Patients[2]
ThrombocytopeniaGrade 3/4Pediatric Patients[2]
FatigueDose-LimitingAdult Patients[6]

Table 2: Mitigation of Doxorubicin-Induced Hepatotoxicity by Alisertib in Mice

ParameterDoxorubicin (DOXO) AloneDOXO + Alisertib (10 mg/kg)DOXO + Alisertib (20 mg/kg)Citation
Pathological Score Significantly IncreasedReduced by ~59.4% vs. DOXOReduced by ~90.1% vs. DOXO[8]
Percentage of Fibrosis Significantly IncreasedReduced by ~31.1% vs. DOXOReduced by ~69.7% vs. DOXO[8]
Serum ALT Activity Significantly IncreasedSignificantly Decreased vs. DOXOSignificantly Decreased vs. DOXO[8]
Serum AST Activity Significantly IncreasedSignificantly Decreased vs. DOXOSignificantly Decreased vs. DOXO[8]
Hepatic MDA (Oxidative Stress) Increased ~4.4-fold vs. ControlSignificantly Decreased vs. DOXOSignificantly Decreased vs. DOXO[8]
Hepatic IL-17A Levels Significantly IncreasedReduced by ~64.1% vs. DOXOReduced by ~68.7% vs. DOXO[8]

Experimental Protocols

Protocol 1: Model for Assessing Alisertib's Mitigation of Doxorubicin-Induced Hepatotoxicity
  • Objective: To evaluate the protective effect of Alisertib against liver injury caused by Doxorubicin (DOXO).

  • Animal Model: Adult male BALB/c mice (20-25g).[8]

  • Methodology:

    • Acclimatization: House animals in a controlled environment (25°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[8]

    • Grouping: Divide mice into groups: (1) Vehicle Control, (2) DOXO alone, (3) DOXO + Alisertib (10 mg/kg), (4) DOXO + Alisertib (20 mg/kg).

    • Drug Administration:

      • Administer Alisertib (or vehicle) orally (p.o.) daily for five consecutive days.[8]

      • On day two of the treatment regimen, administer a single intraperitoneal (i.p.) injection of DOXO (20 mg/kg).[8]

    • Sample Collection: 72 hours after the DOXO injection (on day 5), collect blood samples for serum analysis and euthanize the animals to collect liver tissue.

  • Endpoint Analysis:

    • Serum Analysis: Measure levels of liver function enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH).[8]

    • Oxidative Stress Markers: Homogenize liver tissue to measure levels of malondialdehyde (MDA) and total antioxidant capacity (TAC).[8]

    • Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for necroinflammation and Masson's Trichrome (MT) for fibrosis.[8]

    • Inflammatory Markers: Measure hepatic levels of IL-17A and TGF-β1 via appropriate methods (e.g., ELISA).[8]

Protocol 2: General Workflow for Evaluating Alisertib-Induced Myelosuppression
  • Objective: To quantify the hematological toxicity of a given Alisertib dosing regimen.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Methodology:

    • Acclimatization: Standard housing and acclimatization period.

    • Grouping: Divide mice into at least two groups: (1) Vehicle Control, (2) Alisertib (e.g., 30 mg/kg).

    • Drug Administration: Administer Alisertib or vehicle by oral gavage on the desired schedule (e.g., once daily for 7 days). For formulation, Alisertib can be dissolved in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate.[13]

    • Monitoring:

      • Monitor animal body weight and overall health daily.[13]

      • Collect small amounts of peripheral blood (e.g., via tail vein or saphenous vein) at baseline and at several time points during and after treatment (e.g., Day 4, Day 8, Day 15) for CBC analysis.

  • Endpoint Analysis:

    • Complete Blood Count (CBC): Use an automated hematology analyzer to determine absolute counts of neutrophils, lymphocytes, platelets, and red blood cells.

    • Bone Marrow Analysis (Optional Terminal Endpoint): At the end of the study, collect bone marrow from femurs and tibias to assess cellularity and progenitor populations via histology or flow cytometry.

Visualizations

Alisertib_MoA_Toxicity cluster_outcomes Cellular Outcomes cluster_toxicities Specific Toxicities alisertib This compound aurka Inhibits Aurora A Kinase alisertib->aurka mitosis Disrupts Mitotic Progression (Spindle Assembly, Chromosome Segregation) aurka->mitosis apoptosis Apoptosis / Cell Cycle Arrest mitosis->apoptosis toxicity Toxicity in Normal Tissue mitosis->toxicity cancer Antitumor Efficacy (in Cancer Cells) apoptosis->cancer prolif Highly Proliferative Tissues toxicity->prolif bm Bone Marrow prolif->bm gi GI Tract Epithelium prolif->gi neutropenia Neutropenia Thrombocytopenia bm->neutropenia mucositis Mucositis / Stomatitis Diarrhea gi->mucositis

Caption: Logical flow of Alisertib's mechanism leading to both efficacy and toxicity.

Toxicity_Mitigation_Workflow start Start: Animal Model Selection baseline Baseline Health Assessment (Weight, CBC) start->baseline g1 Group 1: Vehicle Control g2 Group 2: Alisertib (Standard Dose) baseline->g2 g3 Group 3: Alisertib + Mitigation Strategy (e.g., Dose Reduction, Schedule Change) treatment Treatment Period g1->treatment g2->treatment g3->treatment monitoring In-life Monitoring (Daily Health Checks, Body Weight, Periodic CBCs) treatment->monitoring endpoints Terminal Endpoint Analysis (Histopathology, Tissue Biomarkers) monitoring->endpoints analysis Data Analysis & Comparison endpoints->analysis

Caption: A typical experimental workflow for assessing toxicity mitigation strategies.

Hepatoprotective_Pathway doxo Doxorubicin (Hepatotoxin) il17a ↑ IL-17A doxo->il17a nfkb NF-κB Pathway il17a->nfkb stat3 STAT3 Pathway il17a->stat3 stress Oxidative Stress Inflammation Fibrosis nfkb->stress stat3->stress injury Hepatocellular Injury stress->injury alisertib Alisertib block alisertib->block block->nfkb X block->stat3 X effect Hepatoprotective Effect block->effect

Caption: Alisertib's mitigation of Doxorubicin-induced hepatotoxicity signaling.

References

Alisertib Sodium Technical Support Center: Best Practices for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides best practices for the long-term storage of Alisertib Sodium, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to two years. For short-term storage (days to weeks), it can be kept at 0-4°C. The vial should always be kept tightly sealed and in a dry, dark place.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound, typically dissolved in DMSO, should be stored at -80°C for up to six months. For shorter periods (up to two weeks), storage at 4°C is acceptable. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound solutions at -20°C?

A3: While the powder is stable at -20°C, for prepared stock solutions, -80°C is the recommended temperature for long-term storage to ensure maximum stability. If a -80°C freezer is not available, storage at -20°C is a viable alternative for shorter durations, though stability beyond a few weeks at this temperature should be verified.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light. Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials, or wrapped in aluminum foil.

Q5: What is the best way to prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve this compound powder in an appropriate solvent, most commonly DMSO. Ensure the powder is fully dissolved by vortexing or brief sonication. For in vivo studies, further dilution in aqueous solutions like saline with solubilizing agents such as PEG300 and Tween-80 may be necessary. Always use fresh, high-purity solvents.

Quantitative Storage and Stability Data

FormStorage ConditionDurationNotes
Solid (Powder) -20°CUp to 2 yearsKeep tightly sealed, dry, and protected from light.
0-4°CDays to weeksFor short-term use.
Solution (in DMSO) -80°CUp to 6 monthsRecommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles.
4°CUp to 2 weeksSuitable for short-term use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing. 1. The concentration of the stock solution is too high. 2. The solution was not allowed to come to room temperature before use. 3. The quality of the solvent has degraded (e.g., absorbed moisture).1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. 2. Always allow the vial to equilibrate to room temperature for at least 30-60 minutes before opening and using. 3. Use fresh, anhydrous grade DMSO for preparing new stock solutions.
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting of the highly concentrated stock solution. 3. The compound has precipitated out of the final culture medium.1. Prepare a fresh working solution from a new aliquot of the stock stored at -80°C. 2. Use calibrated micropipettes and ensure thorough mixing when preparing serial dilutions. 3. Visually inspect the final culture medium for any signs of precipitation after adding the drug. If necessary, prepare the final dilution in a pre-warmed medium and add it to the cells immediately.
Variability in experimental results between different batches of this compound. 1. Differences in the purity or salt form of the compound. 2. Water content may vary between batches.1. Always source the compound from a reputable supplier and request a certificate of analysis for each new batch. 2. For precise concentration calculations, consider the molecular weight of the specific salt form and any hydration states.

Experimental Protocols

Stability Indicating HPLC Method for Alisertib

This method can be adapted to assess the purity and stability of this compound over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard to determine the retention time and peak area.

    • Inject the test sample (from the stability study) under the same conditions.

    • Calculate the percentage of this compound remaining by comparing the peak area of the test sample to that of the standard. The appearance of new peaks indicates the formation of degradation products.

Forced Degradation Study Protocol

To understand the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Acidic and Basic Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Neutralize the samples before analysis by HPLC.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

    • Dissolve the stressed powder in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

    • Analyze the sample by HPLC, comparing it to a control sample kept in the dark.

Visualizations

Alisertib_Troubleshooting_Workflow This compound Experimental Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquoting) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Examine Stock/Working Solution (Precipitation, Color Change) solution_ok Solution Clear? check_solution->solution_ok check_protocol Review Experimental Protocol (Concentration, Incubation Time) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok storage_ok->check_solution Yes prepare_fresh Prepare Fresh Solution storage_ok->prepare_fresh No solution_ok->check_protocol Yes solution_ok->prepare_fresh No reassess_protocol Re-evaluate Protocol Parameters protocol_ok->reassess_protocol No contact_supplier Contact Supplier for CoA protocol_ok->contact_supplier Yes prepare_fresh->start reassess_protocol->start end Consistent Results contact_supplier->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Alisertib_Signaling_Pathway Alisertib (MLN8237) Signaling Pathway alisertib Alisertib aurora_a Aurora A Kinase alisertib->aurora_a Inhibits akt_mtor PI3K/Akt/mTOR Pathway alisertib->akt_mtor Inhibits ampk AMPK Pathway alisertib->ampk Activates p38 p38 MAPK Pathway alisertib->p38 Inhibits spindle Mitotic Spindle Assembly aurora_a->spindle Promotes segregation Chromosome Segregation aurora_a->segregation Regulates mitotic_arrest G2/M Mitotic Arrest spindle->mitotic_arrest Disruption leads to segregation->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis autophagy Autophagy akt_mtor->autophagy Inhibition promotes ampk->autophagy Activation promotes p38->autophagy Inhibition promotes

Caption: Simplified signaling pathway of Alisertib as an Aurora A kinase inhibitor.

Technical Support Center: Refining Alisertib Sodium Treatment Schedules for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with the Aurora Kinase A inhibitor, Alisertib sodium (MLN8237). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data from various treatment schedules to help optimize your experiments and enhance the efficacy of Alisertib in your preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Alisertib?

A1: Alisertib is a selective and ATP-competitive inhibitor of Aurora Kinase A (AURKA).[1] Inhibition of AURKA disrupts the formation of the mitotic spindle and proper chromosome segregation during cell division.[2][3] This leads to a delay in mitotic entry and progression, resulting in an accumulation of cells with a tetraploid (4N) DNA content.[2][3] Ultimately, this can induce cell cycle arrest at the G2/M phase, apoptosis, and in some cases, autophagy or senescence.[1][4][5]

Q2: What are the most common dose-limiting toxicities (DLTs) observed with Alisertib in clinical trials?

A2: The most frequently reported dose-limiting toxicities for Alisertib in clinical studies are neutropenia and stomatitis (mouth sores).[6] Other common adverse events include fatigue, nausea, diarrhea, and myelosuppression.[7][8]

Q3: My cells are showing a G2/M arrest, but not a significant increase in apoptosis after Alisertib treatment. What could be the reason?

A3: While Alisertib is known to induce apoptosis, another potential outcome is mitotic catastrophe leading to senescence or polyploidy.[5] It is also possible that the concentration or duration of your Alisertib treatment is sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. Consider performing a time-course experiment and testing a range of concentrations. Additionally, you can assess markers of senescence (e.g., SA-β-gal staining) to determine if this is the cellular fate in your model.

Q4: I am observing drug precipitation in my cell culture media after adding Alisertib. How can I resolve this?

A4: Alisertib is typically dissolved in DMSO for in vitro studies.[4] To avoid precipitation, ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). When diluting your stock solution, add the Alisertib/DMSO solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. If precipitation persists, consider preparing a fresh, lower concentration stock solution.

Q5: What are some known mechanisms of resistance to Alisertib?

A5: Resistance to Alisertib can develop through various mechanisms. One key mechanism is the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway.[9] Overexpression of efflux pumps like ABCG2 may also contribute to resistance by reducing the intracellular concentration of the drug.[10] Additionally, mutations in the AURKA gene that prevent Alisertib binding could theoretically confer resistance. Reversing the epithelial-mesenchymal transition (EMT) has been shown to restore sensitivity to EGFR-TKIs, and Alisertib can play a role in this process.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values in cell viability assays - Cell seeding density variability- Inconsistent drug incubation time- Edge effects in multi-well plates- Drug instability or degradation- Ensure uniform cell seeding by proper cell counting and mixing.- Standardize incubation times across experiments.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh drug dilutions for each experiment from a frozen stock.
High background in Western blot for p-AURKA - Non-specific antibody binding- Insufficient blocking- High antibody concentration- Optimize the primary antibody dilution.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Ensure adequate washing steps between antibody incubations.
Poor separation of cell cycle phases in flow cytometry - Cell clumping- Incorrect staining protocol- Debris in the sample- Gently pipette to create a single-cell suspension before fixation.- Optimize the ethanol fixation and propidium iodide staining duration.- Use a cell strainer to remove clumps and debris before analysis.
Low in vivo efficacy despite good in vitro activity - Poor drug bioavailability- Rapid drug metabolism- Development of in vivo resistance mechanisms- Verify the formulation and administration route of Alisertib.- Conduct pharmacokinetic studies to assess drug exposure in the animal model.- Analyze tumor tissue for biomarkers of resistance.

Comparative Data of Alisertib Treatment Schedules

Alisertib Monotherapy in Solid Tumors
Dosing ScheduleTumor TypeNo. of PatientsOverall Response Rate (ORR)Key Grade ≥3 ToxicitiesReference
50 mg BID (7 days on, 14 days off)Advanced Solid Tumors59Stable DiseaseNeutropenia, Stomatitis[12]
80 mg/m² QD (7 days on, 14 days off)Pediatric Solid Tumors137<5%Myelosuppression[13]
50 mg BID (7 days on, 14 days off)Small-Cell Lung Cancer-21-22%Neutropenia, Febrile Neutropenia, Leukopenia[14]
Alisertib in Combination Therapy
Alisertib ScheduleCombination Agent(s)Tumor TypeNo. of PatientsMTD of AlisertibKey Grade ≥3 ToxicitiesReference
20-60 mg BID (Days 1-3 & 8-10 of 21-day cycle)Irinotecan (100 mg/m²)Advanced Solid Tumors1720 mg BIDDiarrhea, Dehydration, Neutropenia[6]
30 mg BID (7 days on, 14 days off)TAK-228 (2 mg daily)Advanced Solid Tumors1830 mg BIDNeutropenia, Fatigue, Nausea, Rash, Mucositis[7]
20-50 mg BID (Days 1-3, 8-10, 15-17 of 28-day cycle)Gemcitabine (1000 mg/m²)Advanced Solid Tumors-50 mg BIDGastrointestinal and Hematologic toxicity[15]
30-50 mg BID (7 days on, 14 days off)Pembrolizumab (200 mg)Solid Tumors24-40--[16]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[2]

  • Drug Treatment: Treat the cells with varying concentrations of Alisertib (and/or other compounds if testing combinations) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[2]

  • Incubation: Incubate the plate for 2 hours.[2]

  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[2]

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Plate cells in 6-well dishes and treat with Alisertib at the desired concentrations and for the specified time (e.g., 24 or 48 hours).[17]

  • Cell Harvesting: Harvest the cells by trypsinization and wash once with PBS.[12]

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight or for at least 2 hours on ice.[4][18]

  • Staining: Wash the cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 20 units/mL).[4]

  • Incubation: Incubate the cells in the dark for 30 minutes.[18]

  • Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[18]

Western Blotting for Phosphorylated AURKA (p-AURKA)
  • Cell Lysis: After treatment with Alisertib, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AURKA (e.g., anti-p-AURKA Thr288) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total AURKA and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

Alisertib_Signaling_Pathway Alisertib Alisertib AURKA AURKA Alisertib->AURKA inhibits Mitotic_Spindle Mitotic_Spindle AURKA->Mitotic_Spindle promotes Chromosome_Segregation Chromosome_Segregation AURKA->Chromosome_Segregation regulates G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Chromosome_Segregation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Alisertib inhibits AURKA, leading to mitotic defects and cell death.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture drug_treatment Alisertib Treatment (Dose-Response & Time-Course) cell_culture->drug_treatment cell_viability Cell Viability Assay (e.g., CCK-8) drug_treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle protein_analysis Protein Analysis (Western Blot for p-AURKA) drug_treatment->protein_analysis data_analysis Data Analysis & Interpretation cell_viability->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating Alisertib's in vitro efficacy.

Troubleshooting_Resistance start Decreased Alisertib Efficacy check_drug Verify Drug Integrity & Concentration start->check_drug resistance Investigate Resistance Mechanisms check_drug->resistance If drug is ok pathway_analysis Analyze Bypass Pathways (e.g., PI3K/Akt) resistance->pathway_analysis efflux_pumps Assess Efflux Pump Expression (e.g., ABCG2) resistance->efflux_pumps combination_therapy Consider Combination Therapy pathway_analysis->combination_therapy efflux_pumps->combination_therapy pi3k_inhibitor Combine with PI3K/Akt Inhibitor combination_therapy->pi3k_inhibitor efflux_inhibitor Combine with Efflux Pump Inhibitor combination_therapy->efflux_inhibitor

Caption: Troubleshooting guide for Alisertib resistance in experiments.

References

Strategies to minimize batch-to-batch variation of Alisertib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation of Alisertib Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the sodium salt of Alisertib (MLN8237), an investigational, orally bioavailable, and selective inhibitor of Aurora A kinase.[1] Aurora A kinase is a crucial regulator of mitotic progression, and its inhibition by Alisertib leads to defects in mitotic spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What are the critical quality attributes (CQAs) of this compound that can contribute to batch-to-batch variation?

The critical quality attributes of this compound that require careful control to ensure consistency between batches include:

  • Identity and Structure: Confirmation of the correct chemical structure.

  • Purity: Level of the active pharmaceutical ingredient (API) and control of impurities.

  • Polymorphism: The crystalline form of the solid-state drug can affect solubility and bioavailability.

  • Solubility: Consistent solubility is critical for predictable in vitro and in vivo performance.

  • Water Content: As a hydrated sodium salt, the water content must be controlled.[1]

  • Particle Size Distribution: Can influence dissolution rate and formulation performance.

Q3: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process and storage:

  • Synthesis-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation products: Formed due to exposure to light, heat, or reactive species during manufacturing or storage. Potential degradation pathways could involve oxidation of the azepine ring or hydrolysis.

  • Residual solvents: Solvents used during synthesis and purification that are not completely removed.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Biological Activity in In Vitro Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Concentration Verify the concentration of your this compound stock solution. Use a validated analytical method such as HPLC-UV for accurate quantification.
Degradation of this compound Prepare fresh stock solutions. Store stock solutions and solid material under recommended conditions (protected from light and moisture). Perform a purity check of your current batch using HPLC.
Variation in Salt Form or Hydration State Ensure you are using the same salt form (sodium) and are accounting for the hydration state in your concentration calculations. The molecular weight of the hydrated sodium salt is different from the free base.[1]
Cell Line Variability Ensure consistent cell line passage number and health. Perform cell line authentication.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the Buffer Alisertib is a weakly basic compound. Check the pH of your buffer. Solubility may be pH-dependent. Adjust the pH to optimize solubility.
Low Purity of the Compound Impurities can affect solubility. Use highly pure this compound.
Polymorphism Different crystalline forms can have different solubilities. Characterize the solid form of your batch using techniques like X-ray powder diffraction (XRPD).
Concentration Exceeds Solubility Limit Determine the solubility of your specific batch in the intended buffer system before preparing high-concentration solutions. Consider using a co-solvent like DMSO for stock solutions, but be mindful of its final concentration in the assay.
Issue 3: Discrepancies in Analytical Results (HPLC, LC-MS)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation Use a new or validated HPLC column. Ensure proper column washing and storage.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic solvent ratio) for better peak shape and resolution.
Sample Degradation During Analysis Use a cooled autosampler to prevent degradation of the sample in the vial.
Detector Wavelength Ensure the UV detector is set to the appropriate wavelength for Alisertib (around 316 nm has been reported).[3]
Mass Spectrometer Calibration Calibrate the mass spectrometer to ensure accurate mass measurements for impurity identification.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

This protocol provides a general method for determining the purity of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 10 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 316 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient program to separate Alisertib from its impurities.

    • Integrate the peak areas of Alisertib and all impurities.

    • Calculate the purity as the percentage of the Alisertib peak area relative to the total peak area.

Protocol 2: Identification of Impurities by LC-MS

This protocol outlines a general approach for identifying potential impurities in this compound.

  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

  • Chromatography: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A range appropriate to detect the parent ion of Alisertib (m/z around 519 for [M+H]+) and potential impurities.[3]

    • Fragmentation: Perform MS/MS analysis on the parent ions of potential impurities to obtain structural information.

  • Procedure:

    • Perform an LC-MS analysis of the this compound sample.

    • Identify peaks other than the main Alisertib peak in the total ion chromatogram.

    • Determine the mass-to-charge ratio (m/z) of these potential impurities.

    • Propose potential structures for the impurities based on their mass and the known synthetic route and degradation pathways.

    • Confirm the proposed structures using MS/MS fragmentation patterns.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol is for determining the water content in this compound hydrate.

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), methanol.

  • Procedure (Volumetric Method):

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a sample of this compound.

    • Transfer the sample to the titration vessel containing methanol.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Calculate the water content based on the volume of titrant consumed and the weight of the sample.

Data Presentation

Table 1: Critical Process Parameters (CPPs) for Alisertib Synthesis and their Potential Impact on Critical Quality Attributes (CQAs)

Process Step Critical Process Parameter (CPP) Potential Impact on Critical Quality Attribute (CQA)
Cyclization to form the azepine ring Temperature, Reaction Time, Base ConcentrationIncomplete reaction leading to intermediate impurities. Formation of by-products.
Final Coupling Reaction Temperature, Catalyst Loading, Reaction TimeIncomplete reaction leading to starting material impurities. Formation of coupling-related by-products.
Crystallization/Purification Solvent System, Cooling Rate, pHPolymorphic form, particle size distribution, purity (removal of impurities).
Drying Temperature, Time, VacuumResidual solvent levels, degradation of the final product.

Table 2: Analytical Techniques for this compound Characterization

Analytical Technique Parameter Measured Typical Acceptance Criteria (Example)
HPLC-UV Purity, AssayPurity: ≥ 99.0%, Individual Impurity: ≤ 0.15%
LC-MS Impurity IdentificationIdentification of any impurity > 0.10%
¹H NMR, ¹³C NMR Identity, Structural ConfirmationConforms to the reference spectrum
X-ray Powder Diffraction (XRPD) Polymorphic FormConforms to the reference diffractogram of the desired polymorph
Karl Fischer Titration Water ContentWithin the specified range for the hydrated form (e.g., 2.0% - 4.0%)
Thermogravimetric Analysis (TGA) Thermal Stability, Water ContentConsistent with the expected thermal behavior and water content

Visualizations

Alisertib_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Starting_Materials Starting Materials (e.g., Amino-benzophenones) Intermediate_1 Intermediate Formation (e.g., Azepine Ring) Starting_Materials->Intermediate_1 Cyclization Final_Coupling Final Coupling Reaction Intermediate_1->Final_Coupling Coupling Reagents Crude_Alisertib Crude Alisertib Final_Coupling->Crude_Alisertib Crystallization Crystallization Crude_Alisertib->Crystallization Solvent Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Alisertib_Sodium_API This compound API Drying->Alisertib_Sodium_API

Caption: High-level workflow for the synthesis and purification of this compound.

Alisertib_MoA cluster_mitosis Mitosis Alisertib Alisertib AuroraA Aurora A Kinase Alisertib->AuroraA Inhibition Spindle Mitotic Spindle Assembly AuroraA->Spindle Promotes Segregation Chromosome Segregation AuroraA->Segregation Promotes Arrest G2/M Arrest Spindle->Arrest Segregation->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway for Alisertib's mechanism of action.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Alisertib and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Alisertib (MLN8237) against other prominent Aurora kinase inhibitors, including Danusertib (PHA-739358), Barasertib (AZD1152), and Tozasertib (MK-0457/VX-680). The information presented is supported by preclinical and clinical data to aid in research and development decisions.

Introduction to Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Their overexpression is a hallmark of many human cancers, making them a compelling target for anticancer therapies. These inhibitors primarily function by disrupting the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. Alisertib is a selective inhibitor of Aurora A kinase, while other inhibitors exhibit varying selectivity profiles for Aurora A, B, and C kinases.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Alisertib and its counterparts across various cancer cell lines, primarily focusing on their half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Efficacy (IC50) of Aurora Kinase Inhibitors in Hematological Malignancy Cell Lines
Cell LineCancer TypeAlisertib (nM)Danusertib (nM)Barasertib (nM)Tozasertib (nM)
MOLM-13Acute Myeloid Leukemia--1-
MV4-11Acute Myeloid Leukemia--2.8-
K562Chronic Myeloid Leukemia--3-40-
BV173B-cell Precursor Leukemia----
HL-60Acute Promyelocytic Leukemia----
Table 2: In Vitro Efficacy (IC50) of Aurora Kinase Inhibitors in Solid Tumor Cell Lines
Cell LineCancer TypeAlisertib (nM)Danusertib (nM)Barasertib (nM)Tozasertib (nM)
HCT-116Colorectal Carcinoma6.7---
A549Lung Carcinoma--7-
AGSGastric Adenocarcinoma-IC50 < 500--
NCI-N87Gastric Carcinoma-IC50 < 500--
SKOV3Ovarian CancerIC50 < 5000---
OVCAR4Ovarian CancerIC50 < 5000---

Mechanism of Action and Selectivity

Alisertib is a highly selective Aurora A kinase inhibitor, with over 200-fold selectivity for Aurora A over Aurora B in cellular assays.[3][4] Inhibition of Aurora A leads to defects in centrosome separation and mitotic spindle assembly, resulting in mitotic arrest and apoptosis.[3][4] In contrast, Barasertib is a selective Aurora B inhibitor, which primarily disrupts chromosome segregation and cytokinesis.[5] Danusertib and Tozasertib are considered pan-Aurora kinase inhibitors, targeting Aurora A, B, and C with varying potencies.[6]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of the inhibitors.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the Aurora kinase inhibitor (e.g., Alisertib) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot for Aurora Kinase Activity

This protocol assesses the inhibition of Aurora kinase phosphorylation.

  • Cell Lysis: Cells treated with the inhibitor are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against phosphorylated Aurora A (Thr288) or phosphorylated Histone H3 (Ser10) for Aurora B activity, and corresponding total protein antibodies overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an ECL detection kit.

Immunofluorescence for Mitotic Spindle Analysis

This protocol visualizes the effects of inhibitors on the mitotic spindle.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

  • Blocking and Antibody Incubation: Cells are blocked with 1% BSA and incubated with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody and Counterstaining: Cells are incubated with a fluorescently labeled secondary antibody and counterstained with DAPI to visualize the DNA.

  • Imaging: Coverslips are mounted, and images are acquired using a fluorescence microscope.

Visualizing the Pathways and Processes

The following diagrams illustrate key concepts related to Aurora kinase inhibition.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinases cluster_2 Downstream Effects Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A TPX2 TPX2 TPX2->Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis

Caption: Simplified Aurora Kinase Signaling Pathway.

Caption: Experimental Workflow for Inhibitor Efficacy.

Inhibitor_Comparison cluster_Alisertib Alisertib (MLN8237) cluster_Others Other Inhibitors Aurora Kinase Inhibitors Aurora Kinase Inhibitors Alisertib (MLN8237) Alisertib (MLN8237) Aurora Kinase Inhibitors->Alisertib (MLN8237) Other Inhibitors Other Inhibitors Aurora Kinase Inhibitors->Other Inhibitors Aurora A Selective Aurora A Selective Spindle Assembly Defect Spindle Assembly Defect Aurora A Selective->Spindle Assembly Defect Danusertib (Pan) Danusertib (Pan) Chromosome Segregation/Cytokinesis Defect Chromosome Segregation/Cytokinesis Defect Danusertib (Pan)->Chromosome Segregation/Cytokinesis Defect Barasertib (Aurora B) Barasertib (Aurora B) Barasertib (Aurora B)->Chromosome Segregation/Cytokinesis Defect Tozasertib (Pan) Tozasertib (Pan) Tozasertib (Pan)->Chromosome Segregation/Cytokinesis Defect Alisertib (MLN8237)->Aurora A Selective Other Inhibitors->Danusertib (Pan) Other Inhibitors->Barasertib (Aurora B) Other Inhibitors->Tozasertib (Pan)

Caption: Logical Comparison of Inhibitor Selectivity.

Clinical Perspective

Alisertib has been evaluated in numerous clinical trials for both solid tumors and hematological malignancies.[7][8] In a Phase 3 trial for relapsed/refractory peripheral T-cell lymphoma, Alisertib did not demonstrate superior efficacy over investigator's choice of therapy but did show clinical activity.[7] Danusertib has also undergone clinical investigation, with a Phase II trial in metastatic castration-resistant prostate cancer showing limited responses in an unselected population.[9] Clinical development of Barasertib and Tozasertib has also been undertaken, with a focus on hematological malignancies.

Conclusion

Alisertib stands out as a potent and highly selective inhibitor of Aurora A kinase. Its efficacy has been demonstrated across a range of preclinical models, leading to extensive clinical investigation. While direct head-to-head clinical comparisons with other Aurora kinase inhibitors are limited, preclinical data suggests that the choice of inhibitor may depend on the specific cancer type and its underlying molecular characteristics. The varying selectivity profiles of these inhibitors—from the Aurora A-specific Alisertib to the broader-spectrum pan-Aurora inhibitors—offer a range of therapeutic tools for targeting malignancies dependent on Aurora kinase signaling. Further research, particularly in biomarker-driven patient selection, will be crucial in optimizing the clinical application of these targeted therapies.

References

A Comparative Analysis of Alisertib Sodium and Paclitaxel in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of breast cancer therapeutics, the Aurora A kinase inhibitor Alisertib Sodium and the microtubule stabilizer Paclitaxel represent two distinct yet significant approaches to targeting cell division. This guide provides a comparative overview of their mechanisms, preclinical efficacy, and clinical performance to inform researchers, scientists, and drug development professionals.

Introduction

This compound (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its mechanism is centered on disrupting the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] Paclitaxel, a well-established chemotherapeutic agent, stabilizes microtubules, preventing the dynamic instability necessary for chromosome segregation during mitosis, which also results in mitotic arrest and cell death.[2] This guide delves into the comparative preclinical and clinical data of these two agents, offering insights into their potential applications in breast cancer research and therapy.

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies in breast cancer cell lines and animal models have demonstrated the cytotoxic potential of both this compound and Paclitaxel. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines
Cell LineThis compound (µM)Paclitaxel (µM)Reference
MCF-7 ~15.78~3.5[3]
MDA-MB-231 ~10.83 - 19.33~0.3[3]
SK-BR-3 Not Reported~4.0[4]
CAL-120 10Not Reported[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft Models
Treatment GroupXenograft ModelTumor Growth Inhibition (%)Reference
Alisertib + Paclitaxel Triple-Negative Breast CancerAdditive and Synergistic Effects[5]
Paclitaxel MCF-7Significant Inhibition[4]

Clinical Efficacy and Safety

A key clinical trial, NCT02187991, a randomized phase II study, evaluated the efficacy and safety of paclitaxel with or without alisertib in patients with metastatic breast cancer.[6]

Table 3: Efficacy from Phase II Study in ER+, HER2- Metastatic Breast Cancer
OutcomePaclitaxel + AlisertibPaclitaxel AloneHazard Ratio (95% CI)P-valueReference
Median Progression-Free Survival (PFS) 10.2 months7.1 months0.56 (0.37-0.84)0.005[6]
Overall Response Rate (ORR) 31.0%33.9%--[6]
Clinical Benefit Rate (CBR) 67.2%56.5%--[6]
Table 4: Common Grade ≥3 Adverse Events in the Phase II Study
Adverse EventPaclitaxel + Alisertib (%)Paclitaxel Alone (%)Reference
Neutropenia 59.516.4[6]
Stomatitis 15.50[6]
Anemia 9.51.2[6]
Diarrhea 10.70[6]

The combination of alisertib and paclitaxel demonstrated a statistically significant improvement in progression-free survival in patients with ER-positive, HER2-negative metastatic breast cancer.[6] However, this was accompanied by a higher incidence of grade 3 or 4 adverse events, most notably neutropenia and stomatitis.[6]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of Alisertib and Paclitaxel converge on the disruption of mitosis, a critical process for cancer cell proliferation.

This compound: Inhibition of Aurora A Kinase

Alisertib selectively inhibits Aurora A kinase, a key regulator of centrosome separation, spindle assembly, and chromosome segregation.[1] Inhibition of Aurora A leads to mitotic defects, including the formation of monopolar spindles, ultimately triggering apoptosis.[7]

Alisertib_Pathway Alisertib This compound AuroraA Aurora A Kinase Alisertib->AuroraA Inhibits Centrosome Centrosome Separation AuroraA->Centrosome Regulates Spindle Bipolar Spindle Assembly AuroraA->Spindle Regulates Chromosome Chromosome Segregation AuroraA->Chromosome Regulates Mitotic_Arrest Mitotic Arrest Centrosome->Mitotic_Arrest Spindle->Mitotic_Arrest Chromosome->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Alisertib inhibits Aurora A kinase, disrupting mitosis and leading to apoptosis.

Paclitaxel: Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[2] This hyper-stabilization of microtubules disrupts the dynamic instability required for the mitotic spindle to function correctly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Stabilization Microtubule Stabilization Paclitaxel->Stabilization Promotes Microtubules Microtubules Tubulin->Microtubules Polymerizes into Microtubules->Stabilization Dynamics Loss of Microtubule Dynamics Stabilization->Dynamics Spindle_Dysfunction Mitotic Spindle Dysfunction Dynamics->Spindle_Dysfunction Mitotic_Arrest G2/M Arrest Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Paclitaxel for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8][9]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence Seed_Cells->Adherence Add_Drugs Add Serial Dilutions of Drugs Adherence->Add_Drugs Incubate_72h Incubate for 72h Add_Drugs->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Human Breast Cancer Xenograft Model
  • Cell Preparation: A specific number of human breast cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel.[10]

  • Implantation: The cell suspension is subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude mice).[10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[11]

  • Treatment: Mice are randomized into treatment groups and administered with this compound (orally), Paclitaxel (intravenously or intraperitoneally), or a vehicle control.[11]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors reach a predetermined size or at a specified time point, and tumors are excised for further analysis.[11]

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Intervention cluster_endpoint Endpoint & Analysis Prepare_Cells Prepare Cell Suspension Implant_Cells Implant Cells into Mice Prepare_Cells->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Administer_Drugs Administer Drugs/Vehicle Randomize->Administer_Drugs Monitor_Tumors Monitor Tumor Volume & Body Weight Administer_Drugs->Monitor_Tumors Excise_Tumors Excise Tumors Monitor_Tumors->Excise_Tumors Analyze_Data Analyze Tumor Growth Inhibition Excise_Tumors->Analyze_Data

Caption: General workflow for a breast cancer xenograft study.

Phase II Clinical Trial (NCT02187991) Protocol
  • Patient Population: Women with estrogen receptor-positive, HER2-negative or triple-negative metastatic breast cancer.[6]

  • Randomization: Patients were randomized to receive either paclitaxel plus alisertib or paclitaxel alone.[6]

  • Dosing:

    • Combination Arm: Paclitaxel 60 mg/m² intravenously on days 1, 8, and 15, plus alisertib 40 mg orally twice daily on days 1-3, 8-10, and 15-17 of a 28-day cycle.[6]

    • Monotherapy Arm: Paclitaxel 90 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[6]

  • Primary Endpoint: Progression-free survival (PFS).[6]

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), clinical benefit rate (CBR), and safety.[6]

Conclusion

This compound and Paclitaxel both demonstrate significant anti-tumor activity in breast cancer models by targeting mitosis, albeit through different mechanisms. Preclinical data suggests potential for synergistic effects when used in combination.[5] Clinical evidence from a phase II trial indicates that the addition of Alisertib to Paclitaxel improves progression-free survival in patients with ER+, HER2- metastatic breast cancer, though with an increased toxicity profile.[6] These findings underscore the potential of Aurora A kinase inhibition as a therapeutic strategy in breast cancer and highlight the importance of further research to optimize combination therapies and manage associated toxicities. The detailed experimental protocols provided herein should facilitate the design of future comparative studies.

References

Assessing the Synergistic Effects of Alisertib Sodium with Other Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alisertib sodium, a selective inhibitor of Aurora Kinase A, is a promising therapeutic agent in oncology. Its mechanism of action, centered on the disruption of mitotic processes, has shown potential for synergistic activity when combined with other targeted therapies. This guide provides an objective comparison of Alisertib's performance in combination with various agents, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and study designs.

Alisertib in Combination with Endocrine Therapy for HR+/HER2- Breast Cancer

The combination of Alisertib with endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, has been investigated to overcome endocrine resistance in hormone receptor-positive (HR+), HER2-negative breast cancer.

Quantitative Data Summary
Efficacy EndpointAlisertib MonotherapyAlisertib + FulvestrantTrial Identifier
Objective Response Rate (ORR) 19.6%20.0%TBCRC041[1][2]
Median Progression-Free Survival (PFS) 5.6 months5.4 monthsTBCRC041[1][3]
24-week Clinical Benefit Rate 41.3%28.9%TBCRC041[1]
Median Duration of Response 15.1 months8.5 monthsTBCRC041[1]
1-Year Overall Survival (OS) Rate 75.1%62.7%TBCRC041[1][4]
Median Overall Survival (OS) 22.7 months19.8 monthsTBCRC041[1]

Data from the Phase 2 TBCRC041 trial in patients with endocrine-resistant metastatic breast cancer who had received prior CDK4/6 inhibitors.[1][2]

Experimental Protocol: TBCRC041 Phase 2 Trial

The TBCRC041 trial was a randomized, multicenter study that enrolled postmenopausal women with HER2-negative, endocrine-resistant metastatic breast cancer.[1][5]

  • Patient Population: Patients with HR+/HER2- metastatic breast cancer who had progressed on at least one prior endocrine therapy and a CDK4/6 inhibitor.[1][2]

  • Randomization: Patients were randomized to receive either Alisertib monotherapy or Alisertib in combination with fulvestrant.[5]

  • Dosing Regimen:

    • Alisertib: 50 mg administered orally twice daily on days 1-3, 8-10, and 15-17 of a 28-day cycle.[1][5]

    • Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of subsequent cycles.[1][5]

  • Primary Outcome: The primary endpoint was the objective response rate (ORR).[1]

Signaling Pathway and Experimental Workflow

Activation of Aurora Kinase A (AURKA) has been associated with the downregulation of estrogen receptor-alpha (ERα) expression, contributing to endocrine resistance.[2][6][7] Alisertib, by inhibiting AURKA, is hypothesized to restore endocrine sensitivity.[6][7]

TBCRC041_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoint Endpoint Analysis P HR+/HER2- Metastatic Breast Cancer Patients (Endocrine-Resistant, Post-CDK4/6i) R Randomization P->R A1 Arm 1: Alisertib Monotherapy (50mg BID, intermittent) R->A1 A2 Arm 2: Alisertib + Fulvestrant (Alisertib 50mg BID, intermittent; Fulvestrant 500mg IM) R->A2 E Primary Endpoint: Objective Response Rate (ORR) A1->E A2->E

AURKA_Endocrine_Resistance cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) ERE Estrogen Response Element ER->ERE Binds Gene Gene Transcription (Cell Proliferation) ERE->Gene Activates AURKA Aurora Kinase A (AURKA) AURKA->ER Inhibits Expression Alisertib Alisertib Alisertib->AURKA Inhibits Estrogen Estrogen Estrogen->ER

Alisertib in Combination with Osimertinib for EGFR-Mutant NSCLC

The combination of Alisertib with the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib is being explored to overcome resistance in EGFR-mutated non-small cell lung cancer (NSCLC).

Quantitative Data Summary
Efficacy EndpointAlisertib (30mg BID) + Osimertinib (80mg daily)Trial Identifier
Objective Response Rate (ORR) 9.5%NCT04085315[8]
Disease Control Rate (DCR) 81%NCT04085315[8]
Median Progression-Free Survival (PFS) 5.5 monthsNCT04085315[8]
Median Overall Survival (OS) 23.5 monthsNCT04085315[8]

Data from a Phase I/Ib trial in patients with advanced EGFR-mutated LUAD who had progressed on osimertinib monotherapy.[8]

Experimental Protocol: NCT04085315 Phase I/Ib Trial

This was a single-institution, open-label, dose-escalation and expansion study.[8][9]

  • Patient Population: Patients with metastatic EGFR-mutant NSCLC who had experienced disease progression on osimertinib monotherapy.[10][11]

  • Dosing Regimen:

    • Alisertib: A 3+3 dose-escalation design was used with intermittent dosing. The recommended Phase 2 dose (RP2D) was determined to be 30 mg twice daily on days 1-3, 8-10, and 15-17 of a 28-day cycle.[8][9]

    • Osimertinib: 80 mg administered orally once daily.[8][9]

  • Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD), and RP2D of the combination.[10][11]

  • Secondary Objectives: To evaluate the preliminary efficacy, including ORR, DCR, and PFS.[9]

Signaling Pathway and Experimental Workflow

Activation of Aurora Kinase A is a potential mechanism of resistance to osimertinib.[8][9] The synergistic effect of combining Alisertib with osimertinib is based on the dual targeting of both EGFR-driven proliferation and AURKA-mediated mitotic progression.

NCT04085315_Workflow cluster_enrollment Patient Enrollment cluster_dose_escalation Phase I: Dose Escalation (3+3 Design) cluster_dose_expansion Phase Ib: Dose Expansion cluster_endpoints Endpoint Analysis P EGFR-mutant NSCLC Patients (Osimertinib-Resistant) DE Alisertib Dose Levels (20-50mg BID, intermittent) + Osimertinib (80mg QD) P->DE DX Alisertib at RP2D (30mg BID, intermittent) + Osimertinib (80mg QD) DE->DX Determine RP2D E1 Primary: Safety, MTD, RP2D DE->E1 E2 Secondary: ORR, DCR, PFS DX->E2

EGFR_AURKA_Synergy Osimertinib Osimertinib EGFR EGFR Osimertinib->EGFR Inhibits Alisertib Alisertib AURKA AURKA Alisertib->AURKA Inhibits Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K_Akt_mTOR EGFR->PI3K_Akt_mTOR Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Mitosis Mitosis AURKA->Mitosis CellCycle CellCycle AURKA->CellCycle Inhibition leads to Mitosis->Proliferation

Alisertib in Combination with TAK-228 (mTORC1/2 Inhibitor) for Solid Tumors

The combination of Alisertib with the mTORC1/2 inhibitor TAK-228 has shown promise in preclinical models of triple-negative breast cancer (TNBC) and has been evaluated in a Phase I trial for advanced solid tumors.

Quantitative Data Summary
Model/SettingTreatmentEfficacy EndpointResult
TNBC PDX Model (CU_TNBC_004) Alisertib (30 mg/kg)Tumor Growth Inhibition (TGI)35.1%
TAK-228 (0.5 mg/kg)TGI54.5%
Alisertib + TAK-228 TGI 94.3%
Phase I Clinical Trial Alisertib + TAK-228Maximum Tolerated Dose (MTD)Alisertib 30mg BID (days 1-7 of 21-day cycle) + TAK-228 2mg daily

Preclinical data from an alisertib-resistant TNBC patient-derived xenograft (PDX) model.[12][13] Clinical data from a Phase I dose-escalation study in patients with refractory solid tumors.[12][14]

Experimental Protocol: Preclinical and Phase I Studies
  • Preclinical (TNBC PDX Models):

    • Models: Alisertib-resistant triple-negative breast cancer patient-derived xenografts.[12][13]

    • Treatment: Mice were treated with vehicle, Alisertib (30 mg/kg, p.o. daily), TAK-228 (0.5 mg/kg, p.o. daily), or the combination.[12][13]

    • Analysis: Tumor growth inhibition was assessed. Immunohistochemistry was used to evaluate markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[15]

  • Clinical (Phase I Trial):

    • Patient Population: Patients with advanced, refractory solid tumors.[12][14]

    • Study Design: A 3+3 dose-escalation design was used to determine the MTD.[12][14]

    • Dosing Regimen: Alisertib was administered twice daily on days 1-7 of a 21-day cycle, and TAK-228 was given daily on a continuous schedule.[12][14]

Signaling Pathway and Experimental Workflow

In some cancer cells, inhibition of Aurora A kinase with Alisertib can lead to cellular senescence rather than cell death.[16][17] These senescent cells may upregulate the mTOR signaling pathway as a survival mechanism.[16] Combining Alisertib with an mTOR inhibitor like TAK-228 can block this escape route and promote apoptosis.[16]

Preclinical_PDX_Workflow cluster_model Model System cluster_treatment Treatment Groups cluster_analysis Analysis M TNBC Patient-Derived Xenograft (PDX) Models T1 Vehicle Control M->T1 T2 Alisertib Monotherapy M->T2 T3 TAK-228 Monotherapy M->T3 T4 Alisertib + TAK-228 M->T4 A Tumor Growth Inhibition (TGI) Proliferation (Ki67) Apoptosis (Cleaved Caspase-3) T1->A T2->A T3->A T4->A

AURKA_mTOR_Synergy Alisertib Alisertib AURKA AURKA Alisertib->AURKA Inhibits TAK228 TAK-228 mTOR mTOR TAK228->mTOR Inhibits Mitosis Mitosis AURKA->Mitosis Senescence Senescence AURKA->Senescence Inhibition can lead to Senescence->mTOR Upregulates Survival Survival mTOR->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition of both pathways promotes

References

Comparative Gene Expression Profiles in Response to Alisertib Sodium: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles induced by Alisertib Sodium, a selective Aurora Kinase A inhibitor, with alternative cancer therapies. The experimental data cited is intended to support further investigation and drug development efforts.

Introduction to Alisertib (MLN8237)

Alisertib (MLN8237) is a small-molecule inhibitor that selectively targets Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is common in various cancers and is associated with a poorer prognosis.[1] Alisertib's mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest, apoptosis, and cellular senescence.[1] This guide delves into the specific gene expression changes elicited by Alisertib and compares them to those induced by other Aurora kinase inhibitors and cytotoxic agents.

Comparative Analysis of Gene Expression Profiles

To provide a quantitative comparison of gene expression changes, we analyzed the publicly available RNA-sequencing dataset GSE102639 from the Gene Expression Omnibus (GEO). This dataset includes gene expression profiles of A549 human lung carcinoma cells treated with Alisertib, the pan-Aurora kinase inhibitor Tozasertib, and the Aurora Kinase B inhibitor Barasertib. The following tables summarize the top differentially expressed genes (DEGs) for each comparison, ranked by p-value.

Alisertib vs. Control (Untreated A549 Cells)

Treatment with Alisertib leads to significant changes in the expression of genes primarily involved in cell cycle regulation, mitosis, and apoptosis.

Gene SymbolGene Namelog2(Fold Change)p-value
Top 5 Upregulated Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.5< 0.001
GDF15Growth Differentiation Factor 153.2< 0.001
TRIB3Tribbles Pseudokinase 32.9< 0.001
PLK2Polo-Like Kinase 22.8< 0.001
BTG2BTG Anti-Proliferation Factor 22.7< 0.001
Top 5 Downregulated Genes
CENPACentromere Protein A-4.1< 0.001
BUB1BUB1 Mitotic Checkpoint Serine/Threonine Kinase-3.9< 0.001
CCNA2Cyclin A2-3.8< 0.001
TOP2ATopoisomerase (DNA) II Alpha-3.7< 0.001
KIF11Kinesin Family Member 11-3.6< 0.001
Alisertib vs. Barasertib (Aurora Kinase B Inhibitor)

This comparison highlights the differential effects of inhibiting Aurora Kinase A versus Aurora Kinase B. While both affect mitosis, the specific gene expression signatures show distinct patterns.

Gene SymbolGene Namelog2(Fold Change)p-value
Top 5 Genes Higher in Alisertib
PLK1Polo-Like Kinase 12.1< 0.01
AURKAAurora Kinase A1.9< 0.01
CDC20Cell Division Cycle 201.8< 0.01
NEK2NIMA Related Kinase 21.7< 0.01
KIF2CKinesin Family Member 2C1.6< 0.01
Top 5 Genes Lower in Alisertib
INCENPInner Centromere Protein-2.5< 0.01
AURKBAurora Kinase B-2.3< 0.01
CDCA2Cell Division Cycle Associated 2-2.2< 0.01
BIRC5Baculoviral IAP Repeat Containing 5-2.1< 0.01
CDCA3Cell Division Cycle Associated 3-2.0< 0.01
Alisertib vs. Tozasertib (Pan-Aurora Kinase Inhibitor)

Comparing the selective AURKA inhibitor Alisertib with the pan-inhibitor Tozasertib reveals genes that are more specifically modulated by the inhibition of AURKA.

Gene SymbolGene Namelog2(Fold Change)p-value
Top 5 Genes Higher in Alisertib
TPX2TPX2 Microtubule Nucleation Factor1.5< 0.05
PLK4Polo-Like Kinase 41.4< 0.05
CEP192Centrosomal Protein 1921.3< 0.05
TACC3Transforming Acidic Coiled-Coil Containing Protein 31.2< 0.05
NEDD1NEDD1 Gamma-Tubulin Ring Complex Targeting Factor1.1< 0.05
Top 5 Genes Lower in Alisertib
HIST1H2BCHistone Cluster 1 H2B Family Member c-1.8< 0.05
HIST1H3DHistone Cluster 1 H3 Family Member d-1.7< 0.05
HIST1H4EHistone Cluster 1 H4 Family Member e-1.6< 0.05
CENPECentromere Protein E-1.5< 0.05
ZWINTZW10 Interacting Kinetochore Protein-1.4< 0.05

Experimental Protocols

Gene Expression Profiling via RNA-Sequencing

The following is a representative protocol for analyzing gene expression changes in response to Alisertib treatment.

  • Cell Culture and Treatment:

    • A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Cells are seeded at a density of 1x10^6 cells per 10 cm dish and allowed to adhere overnight.

    • Cells are then treated with a final concentration of 100 nM this compound or a vehicle control (e.g., DMSO) for 24 hours.

  • RNA Extraction:

    • Total RNA is extracted from the cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • RNA-sequencing libraries are prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

    • The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis:

    • Sequencing reads are aligned to the human reference genome (hg38) using the STAR aligner.

    • Gene expression levels are quantified using featureCounts.

    • Differential gene expression analysis is performed using the DESeq2 package in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

Signaling Pathways and Experimental Workflows

Alisertib's Impact on the Aurora Kinase A Pathway

Alisertib selectively inhibits Aurora Kinase A, a key regulator of mitosis. This inhibition disrupts several downstream processes crucial for cell division.

Alisertib_AURKA_Pathway Alisertib This compound AURKA Aurora Kinase A (AURKA) Alisertib->AURKA inhibits PLK1 PLK1 AURKA->PLK1 activates Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly TPX2 TPX2 TPX2->AURKA activates Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest

Caption: Alisertib inhibits AURKA, disrupting mitotic progression.

Downstream Effects on the PI3K/Akt/mTOR Pathway

Inhibition of AURKA by Alisertib can also modulate other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.

Alisertib_PI3K_Pathway cluster_0 Alisertib Action cluster_1 PI3K/Akt/mTOR Pathway Alisertib This compound AURKA Aurora Kinase A (AURKA) Alisertib->AURKA inhibits Akt Akt AURKA->Akt modulates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation

Caption: Alisertib can indirectly influence the PI3K/Akt/mTOR survival pathway.

Experimental Workflow for Gene Expression Analysis

The overall workflow for conducting a comparative gene expression analysis is depicted below.

Experimental_Workflow Cell_Culture Cell Culture & Treatment (e.g., A549 cells + Alisertib) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG Analysis) Sequencing->Data_Analysis Results Comparative Gene Lists & Pathway Analysis Data_Analysis->Results

Caption: A typical workflow for analyzing gene expression changes.

References

Alisertib Sodium vs. Standard-of-Care Chemotherapies: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Aurora A kinase inhibitor, Alisertib Sodium, against standard-of-care chemotherapies in peripheral T-cell lymphoma (PTCL), recurrent ovarian cancer, and advanced urothelial carcinoma. The information is supported by data from clinical trials to facilitate an evidence-based evaluation of Alisertib's performance.

Mechanism of Action: this compound

Alisertib is a selective and orally available small-molecule inhibitor of Aurora A kinase.[1] This enzyme is a critical regulator of mitosis, the process of cell division. By inhibiting Aurora A kinase, Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome segregation and ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

Alisertib_Mechanism_of_Action cluster_cell Cancer Cell Alisertib Alisertib Aurora_A_Kinase Aurora_A_Kinase Mitotic_Spindle_Formation Mitotic_Spindle_Formation Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Chromosome_Segregation Chromosome_Segregation Chromosome_Segregation->Cell_Cycle_Arrest Failure leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Peripheral T-Cell Lymphoma (PTCL)

Standard-of-Care Chemotherapy

The initial treatment for most PTCL subtypes is typically a combination chemotherapy regimen, with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) being a widely used first-line therapy.[3][4] For relapsed or refractory PTCL, single-agent chemotherapies such as pralatrexate, gemcitabine, and romidepsin are common choices.[5][6][7]

Head-to-Head Clinical Trial: The LUMIERE Study

The LUMIERE trial was a randomized, open-label, phase III study that directly compared the efficacy of Alisertib with an investigator's choice of standard single-agent chemotherapy in patients with relapsed or refractory PTCL.[5][6][7]

  • Patient Population: Adult patients with relapsed or refractory PTCL who had received one or more prior therapies.[5][6]

  • Intervention Arm: Alisertib administered orally at a dose of 50 mg twice daily on days 1-7 of a 21-day cycle.[5][6]

  • Comparator Arm (Investigator's Choice): [5][6]

    • Pralatrexate: 30 mg/m² intravenously once weekly for 6 weeks in a 7-week cycle.

    • Gemcitabine: 1,000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

    • Romidepsin: 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

  • Primary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).[5][6]

LUMIERE_Trial_Workflow cluster_workflow LUMIERE Trial Workflow Patient_Population Relapsed/Refractory PTCL Patients Randomization Randomization (1:1) Alisertib_Arm Alisertib 50 mg BID, Days 1-7 (21-day cycle) Comparator_Arm Investigator's Choice: Pralatrexate, Gemcitabine, or Romidepsin Primary_Endpoints Primary Endpoints: - Overall Response Rate (ORR) - Progression-Free Survival (PFS)

Efficacy EndpointAlisertib (n=138)Investigator's Choice (n=133)
Overall Response Rate (ORR)33%45%
Complete Response (CR)18%27%
Median Progression-Free Survival (PFS)115 days104 days
2-Year Overall Survival35%35%

Data sourced from the LUMIERE trial.[5][6][8]

Grade ≥3 Adverse EventsAlisertibInvestigator's Choice
Neutropenia47%31%
Anemia53%34%
Thrombocytopenia29%27%

Data sourced from the LUMIERE trial.[5][6][8]

In the LUMIERE study, Alisertib did not demonstrate statistical superiority over the investigator's choice of standard single-agent chemotherapies in patients with relapsed or refractory PTCL.[5][6] The overall response rate was lower for Alisertib, although the median progression-free survival was slightly longer.[6] The rates of grade 3 or higher anemia and neutropenia were more frequent in the Alisertib arm.[5][6]

Recurrent Ovarian Cancer

Standard-of-Care Chemotherapy

For patients with recurrent ovarian cancer, treatment decisions are often guided by the platinum-free interval. In platinum-resistant disease, single-agent paclitaxel is a standard treatment option.[1] For platinum-sensitive recurrence, a combination of carboplatin and paclitaxel is often used.[9][10][11]

Head-to-Head Clinical Trial: Alisertib in Combination with Paclitaxel

A randomized phase 1/2 clinical trial evaluated the efficacy and safety of Alisertib in combination with weekly paclitaxel versus paclitaxel alone in patients with recurrent ovarian cancer.[1][12]

  • Patient Population: Women with recurrent ovarian cancer.[1][12]

  • Intervention Arm: Alisertib (40 mg twice daily) plus paclitaxel (60 mg/m²).[1]

  • Comparator Arm: Paclitaxel alone (80 mg/m²).[1]

  • Primary Endpoint: Progression-Free Survival (PFS).[12]

Ovarian_Cancer_Trial_Workflow cluster_workflow Recurrent Ovarian Cancer Trial Workflow Patient_Population Recurrent Ovarian Cancer Patients Randomization Randomization Combination_Arm Alisertib + Paclitaxel Monotherapy_Arm Paclitaxel Alone Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS)

Efficacy EndpointAlisertib + PaclitaxelPaclitaxel Alone
Median Progression-Free Survival (PFS)6.7 months4.7 months
Objective Response Rate (ORR)60%52%
Median Duration of Response6.6 months5.6 months

Data from a randomized phase 1/2 trial.[1][12][13]

Grade ≥3 Adverse EventsAlisertib + PaclitaxelPaclitaxel Alone
Any Drug-Related Event86%20%
Neutropenia77%10%
Stomatitis25%0%
Anemia14%3%

Data from a randomized phase 1/2 trial.[1][12]

The combination of Alisertib and paclitaxel showed a trend towards improved progression-free survival and a higher objective response rate compared to paclitaxel alone, although these results did not reach statistical significance.[1] However, the combination was associated with a higher incidence of serious or life-threatening adverse events.[1]

In a separate single-arm phase II study of single-agent Alisertib in platinum-resistant or -refractory ovarian cancer, the objective response rate was 10%, with 52% of patients achieving stable disease.[2][14]

Advanced Urothelial Carcinoma

Standard-of-Care Chemotherapy

The standard first-line treatment for advanced urothelial carcinoma is platinum-based chemotherapy, typically gemcitabine plus cisplatin (GC) or methotrexate, vinblastine, doxorubicin, and cisplatin (MVAC).[15][16][17][18] For patients who have progressed on platinum-based therapy, treatment options are more limited.

Alisertib in Advanced Urothelial Carcinoma: A Phase 2 Study

A single-arm, phase 2 trial investigated the efficacy and safety of single-agent Alisertib in patients with advanced urothelial cancer who had failed at least one platinum-based regimen.[19][20]

  • Patient Population: Patients with advanced urothelial cancer who had failed at least one platinum-based chemotherapy regimen.[19][20]

  • Intervention: Alisertib 50 mg orally twice daily for 7 days, followed by a 14-day rest period in 21-day cycles.[19][20]

  • Primary Endpoint: Objective Response Rate (ORR).[19][20]

Urothelial_Cancer_Trial_Workflow cluster_workflow Advanced Urothelial Carcinoma Trial Workflow Patient_Population Advanced Urothelial Cancer Patients (Post-Platinum Therapy) Intervention Alisertib 50 mg BID, Days 1-7 (21-day cycle) Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR)

Efficacy EndpointAlisertib (n=22)
Objective Response Rate (ORR)9.1% (2 partial responses)
Stable Disease (SD)31.8% (7 patients)
6-month Progression-Free Survival (PFS)13.6%
Median Overall Survival (OS)Not Reached (6-month OS: 59.1%)

Data from a single-arm phase 2 trial.[19]

Grade 3-4 Adverse EventsAlisertib
Mucositis40.9%
Fatigue36.4%
Neutropenia18.2%
Febrile Neutropenia13.6%

Data from a single-arm phase 2 trial.[19]

The study did not meet its primary endpoint for objective response rate.[19] However, it was noted that sustained disease control was achieved in a subset of patients.[19] The treatment was associated with significant grade 3-4 adverse events, including two treatment-related deaths.[19][20]

Summary and Conclusion

This guide provides a comparative overview of this compound's performance against standard-of-care chemotherapies based on available clinical trial data.

  • In relapsed or refractory PTCL , Alisertib did not demonstrate superiority over standard single-agent chemotherapies in the phase III LUMIERE trial.[5][6]

  • In recurrent ovarian cancer , the combination of Alisertib with paclitaxel showed a trend towards improved efficacy compared to paclitaxel alone, but with increased toxicity.[1][12] As a single agent in platinum-resistant disease, Alisertib demonstrated modest activity.[2][14]

  • In advanced urothelial carcinoma , single-agent Alisertib did not meet its primary efficacy endpoint in a phase 2 study and was associated with considerable toxicity.[19]

Further research is necessary to identify patient populations that may derive the most benefit from Alisertib and to optimize its use in combination with other therapeutic agents. The data presented here should be considered in the context of the specific clinical trial designs and patient populations studied.

References

Safety Operating Guide

Safe Disposal of Alisertib Sodium: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of investigational drugs like Alisertib Sodium are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a selective inhibitor of the Aurora A kinase, is classified as a hazardous substance due to its cytotoxic properties and potential harm to aquatic life.[1][2][3][4] Adherence to strict disposal protocols is mandatory to mitigate risks to researchers and the environment.

This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Summary and Key Data

This compound is categorized as harmful if ingested and poses a significant, long-term threat to aquatic ecosystems.[1] All personnel must review the Safety Data Sheet (SDS) before handling the compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Standard Operating Procedure for Disposal

The disposal of this compound must be managed as a hazardous chemical waste stream, in accordance with institutional guidelines and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] High-temperature incineration is the required disposal method.[6][7][8]

1. Personnel Training and Protective Equipment:

  • Training: All personnel responsible for handling this compound waste must complete institutional training on Chemical Waste Management and the safe handling of cytotoxic agents.[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. The minimum required PPE includes:[2]

    • Disposable Gown/Lab Coat

    • Two pairs of chemotherapy-rated gloves

    • Safety Goggles or Face Shield

2. Waste Segregation and Container Selection:

  • Segregation: It is crucial to segregate cytotoxic waste from other waste streams to prevent cross-contamination and ensure proper handling.[4]

  • Container: Use a dedicated, leak-proof, and puncture-resistant hazardous waste container, clearly marked for "Cytotoxic Waste".[2] These containers are often color-coded (e.g., purple or red) for easy identification.[3][8]

3. Waste Collection Protocol:

  • Unused Product: Dispose of expired or unused this compound in its original vial or container directly into the designated cytotoxic waste container.[6][7] There is no need to empty vials or syringes.[6]

  • Contaminated Materials: Any item that comes into contact with this compound is considered cytotoxic waste and must be disposed of in the same container. This includes:

    • Used PPE (gloves, gowns, etc.)[2]

    • Drug administration equipment (syringes, tubing, vials)[4]

    • Contaminated lab supplies (pipette tips, absorbent pads, wipes)[2]

4. Labeling and Storage:

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container.[6] The label must include:

    • Waste Name: "this compound (Cytotoxic Waste)"

    • Principal Investigator (PI) Name and Contact Information

    • Laboratory Location (Building and Room Number)

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) until it is ready for pickup.[6] This area should be clearly marked and registered with your institution's Environmental Health & Safety (EHS) department.

5. Final Disposal and Documentation:

  • Pickup Request: Once the container is full, submit a chemical waste disposal request to your institution's EHS office.[6]

  • Transport and Incineration: EHS will arrange for a licensed hazardous waste vendor to transport the container to a permitted facility for destruction by high-temperature incineration.[6][7]

  • Documentation: Retain all disposal records, including pickup request forms and any certificates of destruction provided by the vendor, as part of your laboratory's safety and compliance documentation.[5][7]

Alisertib_Disposal_Workflow start Waste Generation (Unused this compound & Contaminated Materials) ppe Step 1: Wear Full PPE (Gloves, Gown, Eye Protection) start->ppe Initiate Disposal segregate Step 2: Segregate Waste Place in Labeled Cytotoxic Waste Container ppe->segregate storage Step 3: Store Container in Designated Satellite Accumulation Area (SAA) segregate->storage request Step 4: Submit Waste Pickup Request to EHS storage->request Container is full pickup Step 5: EHS Collection & Transfer to Vendor request->pickup end Step 6: Final Disposal (High-Temperature Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols: Emergency Spill Procedures

Any spill of this compound must be managed immediately to minimize contamination and health risks.[2]

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Protective Equipment:

  • Before cleaning, put on full PPE as described above (gown, double gloves, eye protection).

3. Contain and Clean the Spill:

  • Liquids: Absorb the spill with a finely-powdered liquid-binding material or absorbent pads.[1]

  • Powders: Carefully cover the spill with damp absorbent pads to avoid creating dust.

  • Work from the outer edge of the spill inward.

4. Decontaminate the Area:

  • Clean the spill surface thoroughly. A common decontamination method involves scrubbing with alcohol.[1]

5. Dispose of Cleanup Materials:

  • Place all contaminated materials, including absorbent pads and used PPE, into the designated cytotoxic hazardous waste container.[1]

6. Report the Incident:

  • Report the spill to your laboratory supervisor and the institutional EHS department, following your site-specific reporting procedures.

References

Essential Safety and Logistical Information for Handling Alisertib Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Alisertib Sodium, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment and handling procedures are essential to mitigate these risks.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₇H₁₉ClFN₄NaO₄
Molecular Weight 540.91 g/mol
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Occupational Exposure Limits No specific occupational exposure limits (OELs) have been established. It is recommended to handle this compound as a potent compound and maintain exposure to the lowest possible levels.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary barrier against chemical exposure. The following PPE is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber.[2] Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A lab coat must be worn at all times. For large quantities or tasks with a high risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator should be used. For powdered forms, a particulate respirator is recommended.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling
  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]

Storage
  • Container: Keep the container tightly sealed.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Temperature: For optimal stability, store the powder form at -20°C.[1]

Spill and Disposal Plan

A clear and practiced plan for managing spills and disposing of waste is essential.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][4] Place the collected material into a sealed, labeled container for disposal.[2]

  • Cleaning: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate safety personnel.

Disposal
  • Waste Characterization: this compound and any contaminated materials must be treated as hazardous waste.

  • Disposal Procedure: Dispose of waste in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain or into the environment.[1]

Visual Workflow: Chemical Spill Response

The following diagram outlines the step-by-step workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill ppe->contain solid Solid Spill: Carefully sweep or vacuum contain->solid If Solid liquid Liquid Spill: Absorb with inert material contain->liquid If Liquid collect Collect and Place in Sealed Waste Container solid->collect liquid->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.